Product packaging for TPT-260(Cat. No.:)

TPT-260

Cat. No.: B3193909
M. Wt: 260.4 g/mol
InChI Key: XGDUNTSTRCLVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

TPT-260 is a useful research compound. Its molecular formula is C8H12N4S3 and its molecular weight is 260.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4S3 B3193909 TPT-260

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(carbamimidoylsulfanylmethyl)thiophen-2-yl]methyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4S3/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12/h1-2H,3-4H2,(H3,9,10)(H3,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDUNTSTRCLVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)CSC(=N)N)CSC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TPT-260 mechanism of action in neurons

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of TPT-260 in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule chaperone that stabilizes the retromer complex, a critical component of intracellular protein trafficking. This guide elucidates the core mechanism of action of this compound in neurons, focusing on its dual role in mitigating neuroinflammation and rescuing endosomal trafficking defects implicated in neurodegenerative diseases. Through a comprehensive review of preclinical studies, this document provides quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Retromer Stabilization

This compound, also known as R55, functions as a pharmacological chaperone for the retromer complex.[1] The retromer complex is essential for the sorting and transport of protein cargo from endosomes to either the trans-Golgi network or the cell surface for reuse.[2] Deficiencies in retromer function have been linked to neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound binds to the interface between the VPS35 and VPS29 subunits of the retromer core, enhancing its stability and function.[1] By stabilizing the retromer complex, this compound facilitates the efficient trafficking of cargo proteins, preventing their degradation and promoting cellular homeostasis.[1]

Attenuation of Neuroinflammation in Microglia

In the context of neuronal health, this compound exhibits potent anti-inflammatory effects, primarily by modulating microglial activation. Microglia, the resident immune cells of the central nervous system, can become overactivated in response to injury or disease, leading to the release of pro-inflammatory cytokines that are toxic to neurons.[3]

This compound has been shown to suppress the activation of M1 pro-inflammatory microglia. The primary mechanism for this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Inhibition of the NF-κB Signaling Pathway

This compound prevents the nuclear translocation of the p65 subunit of NF-κB in microglia stimulated with lipopolysaccharide (LPS) and nigericin. This inhibition of NF-κB activation leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines. The proposed upstream mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) and IκB kinase β (IKKβ) pathway.

Signaling Pathway: this compound Inhibition of NF-κB in Microglia

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NLRP3 NLRP3 Inflammasome LPS->NLRP3 Activates IKK IKK Complex TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits DNA DNA NFkappaB->DNA Translocates and binds TPT260 This compound TPT260->IKK Inhibits TPT260->NLRP3 Inhibits ProInflammatoryGenes Pro-inflammatory Gene Transcription DNA->ProInflammatoryGenes Induces G cluster_endosome Early Endosome APP APP Retromer Retromer Complex (VPS35, VPS29, VPS26) APP->Retromer Cargo Binding Abeta Aβ Production APP->Abeta Amyloidogenic Processing Lysosome Lysosomal Degradation Retromer->Lysosome Trafficking for Degradation TGN Trans-Golgi Network (Recycling) Retromer->TGN Retrograde Transport TPT260 This compound TPT260->Retromer Stabilizes G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Microglia Primary Microglia Culture LPS_Stim LPS/Nigericin Stimulation Microglia->LPS_Stim Neurons hiPSC-Derived Neurons TPT_Treat_vitro This compound Treatment Neurons->TPT_Treat_vitro LPS_Stim->TPT_Treat_vitro NFkB_Assay NF-κB Translocation Assay (Immunofluorescence) TPT_Treat_vitro->NFkB_Assay Cytokine_Assay Cytokine Expression Analysis (qRT-PCR, ELISA) TPT_Treat_vitro->Cytokine_Assay Abeta_Assay Aβ Secretion Assay (ELISA) TPT_Treat_vitro->Abeta_Assay pTau_Assay p-Tau Analysis (Western Blot, ELISA) TPT_Treat_vitro->pTau_Assay Endosome_Assay Endosome Trafficking Analysis TPT_Treat_vitro->Endosome_Assay MCAO MCAO Mouse Model NFkB_Assay->MCAO Informs Abeta_Assay->MCAO Informs TPT_Treat_vivo This compound Administration MCAO->TPT_Treat_vivo Neuro_Assess Neurological Assessment TPT_Treat_vivo->Neuro_Assess Infarct_Assess Infarct Volume Measurement TPT_Treat_vivo->Infarct_Assess Brain_Cytokine Brain Cytokine Analysis TPT_Treat_vivo->Brain_Cytokine

References

TPT-260: A Small Molecule Chaperone of the Retromer Complex with Neuroprotective and Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: TPT-260, also known as R55 and NSC 55712, is a thiophene thiourea derivative that functions as a pharmacological chaperone for the retromer complex.[1] The retromer is a crucial multiprotein assembly responsible for the sorting and trafficking of transmembrane proteins from endosomes to the trans-Golgi network and the cell surface.[2] By stabilizing the retromer complex, this compound has emerged as a promising therapeutic candidate for neurodegenerative diseases and ischemic stroke due to its ability to modulate cellular trafficking and inflammatory pathways.[3]

Core Mechanism of Action: Retromer Stabilization

This compound acts by binding to the retromer complex, specifically at the interface between the Vps35 and Vps29 subunits, with a dissociation constant (Kd) of approximately 5 µM. This interaction stabilizes the complex against thermal denaturation, enhancing its function in cellular trafficking. The core of the retromer complex consists of a cargo-recognition trimer of vacuolar protein sorting (Vps) proteins: Vps35, Vps26, and Vps29. This compound's chaperone activity ensures the proper function of this complex, which is vital for neuronal health and the clearance of pathogenic proteins.

Therapeutic Applications and Preclinical Evidence

Neurodegenerative Diseases: Alzheimer's Disease

In the context of Alzheimer's disease (AD), defects in endosomal trafficking have been identified as a key pathological feature. The retromer complex plays a neuroprotective role by preventing the amyloid precursor protein (APP) from being processed into amyloid-beta (Aβ) peptides in the endosome.

This compound has been shown to:

  • Increase the levels of retromer proteins in cultured hippocampal neurons in a dose-dependent manner.

  • Redirect APP away from the endosome, thereby reducing the formation of pathogenic Aβ.

  • Rescue pathological phenotypes in human induced pluripotent stem cell (hiPSC)-derived neurons with mutations in the SORL1 gene, a key regulator of endosomal trafficking implicated in AD. Specifically, this compound treatment reduces enlarged early endosomes, lowers secreted Aβ levels, and decreases phosphorylated Tau (p-Tau) levels.

Ischemic Stroke

Ischemic stroke triggers a neuroinflammatory cascade mediated primarily by microglia, leading to neuronal damage. This compound has demonstrated significant anti-inflammatory and neuroprotective effects in preclinical models of ischemic stroke.

Key findings include:

  • Significant reduction of brain infarct area and inflammation in a mouse model of middle cerebral artery occlusion (MCAO).

  • Improvement in neurological function in stroke model mice.

  • Inhibition of the pro-inflammatory M1 microglia phenotype by suppressing the nuclear translocation of NF-κB and subsequently reducing the expression of pro-inflammatory cytokines IL-1β and TNF-α.

  • Inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome, leading to decreased release of mature IL-1β and alleviation of neuroinflammation.

Quantitative Data Summary

ParameterValueContextSource
Dissociation Constant (Kd) ~5 µMBinding affinity of this compound to the retromer complex.
Infarct Area Reduction Statistically significantThis compound treatment in MCAO mice model of cerebral infarction.
IL-1β and TNF-α Reduction Statistically significantReduced levels of pro-inflammatory factors in the brains of MCAO mice treated with this compound.

Signaling Pathways and Experimental Workflows

This compound Mechanism in Alzheimer's Disease Pathology

TPT260_AD_Pathway cluster_endosome Endosome cluster_retromer Retromer Complex APP APP Abeta Pathogenic Aβ Peptides APP->Abeta Cleavage Neuronal Dysfunction\n& Plaque Formation Neuronal Dysfunction & Plaque Formation Abeta->Neuronal Dysfunction\n& Plaque Formation Retromer Retromer (Vps35, Vps26, Vps29) Retromer->APP Redirects Trafficking TPT260 This compound TPT260->Retromer

Caption: this compound stabilizes the retromer complex, redirecting APP trafficking and reducing pathogenic Aβ formation.

This compound Anti-Inflammatory Mechanism in Ischemic Stroke

TPT260_Stroke_Pathway cluster_nfkb NF-κB Signaling cluster_inflammasome NLRP3 Inflammasome LPS Lipopolysaccharides (LPS) (Ischemic Signal) Microglia Microglia LPS->Microglia M1_Microglia Pro-inflammatory M1 Microglia Microglia->M1_Microglia p65_cyto NF-κB p65 (Cytoplasm) M1_Microglia->p65_cyto NLRP3 NLRP3 M1_Microglia->NLRP3 TPT260 This compound TPT260->M1_Microglia Inhibits p65_nuc NF-κB p65 (Nucleus) TPT260->p65_nuc Suppresses Translocation TPT260->NLRP3 Inhibits p65_cyto->p65_nuc Translocation pro_IL1b pro-IL-1β p65_nuc->pro_IL1b TNFa TNF-α p65_nuc->TNFa IL1b Mature IL-1β NLRP3->IL1b pro_IL1b->IL1b Neuroinflammation Neuroinflammation & Neuronal Injury IL1b->Neuroinflammation TNFa->Neuroinflammation

Caption: this compound inhibits M1 microglia activation, suppressing NF-κB signaling and the NLRP3 inflammasome.

Experimental Protocols

Ischemic Stroke Model (Middle Cerebral Artery Occlusion)

A middle cerebral artery occlusion (MCAO) animal model was utilized to simulate ischemic stroke in mice. Following the surgical procedure to induce ischemia, animals were treated with this compound. The therapeutic effects were assessed by measuring the brain infarct area and evaluating neurological function using scoring systems like the Bederson score. The levels of pro-inflammatory cytokines IL-1β and TNF-α in the brain tissue were quantified to determine the anti-inflammatory effects of this compound.

In Vitro Microglia Inflammation Model

Primary microglia were cultured and treated with lipopolysaccharides (LPS) to induce a pro-inflammatory M1 phenotype. These activated microglia were then treated with this compound. The mechanism of action was investigated by assessing the nuclear translocation of NF-κB p65 and the expression of downstream pro-inflammatory genes and proteins, including Nlrp3, Tnf-α, and Il-1β. Inflammasome formation was also evaluated.

Human iPSC-Derived Neuron Model for Alzheimer's Disease

To study the effects of this compound on Alzheimer's-related pathologies, human induced pluripotent stem cells (hiPSCs) with genetic variants linked to AD (e.g., in the SORL1 gene) were differentiated into neurons. These neurons were treated with this compound. The rescue of pathological phenotypes was assessed by examining endosome size, levels of secreted Aβ, and levels of phosphorylated Tau. The localization of retromer components (like VPS35) and APP within the endosomes was also analyzed to confirm the drug's effect on trafficking pathways.

Conclusion

This compound is a promising small molecule with a well-defined mechanism of action centered on the stabilization of the retromer complex. Its ability to restore proper endosomal trafficking provides a strong rationale for its development in treating neurodegenerative disorders like Alzheimer's disease. Furthermore, its potent anti-inflammatory effects through the inhibition of microglial activation and the NF-κB pathway highlight its potential as a therapeutic agent for acute neurological injuries such as ischemic stroke. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

TPT-260: A Novel Modulator of Microglial Activation and Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Anti-inflammatory Effects of TPT-260 in Microglia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, a small molecule chaperone of the retromer complex, with a specific focus on its effects on microglia. This compound has demonstrated significant therapeutic potential in preclinical models of neuroinflammation, primarily by attenuating the pro-inflammatory M1 phenotype of microglia. This document details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, and provides an overview of the experimental protocols used to elucidate these effects.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in microglial activation. The primary mechanism involves the repression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][2][3] In resting microglia, NF-κB is sequestered in the cytoplasm. Upon activation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and initiates the transcription of various pro-inflammatory genes.[2]

This compound has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the expression of downstream inflammatory mediators.[1] This leads to a significant reduction in the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

Furthermore, this compound has been observed to inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the cleavage and maturation of pro-IL-1β into its active, secreted form. By inhibiting NLRP3, this compound further curtails the inflammatory cascade mediated by IL-1β.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke (MCAO)

ParameterControl (Saline)This compound TreatedPercentage ChangeStatistical Significance
Bederson Score (Neurological Deficit) HighSignificantly Improved-p < 0.05
Infarcted Brain Area LargeSignificantly Reduced-p < 0.01
Brain IL-1β Levels ElevatedSignificantly Inhibited-p < 0.001
Brain TNF-α Levels ElevatedSignificantly Inhibited-p < 0.001
Data derived from a Middle Cerebral Artery Occlusion (MCAO) mouse model of ischemic stroke.

Table 2: In Vitro Effects of this compound on LPS/Nigericin-Treated Primary Microglia

ParameterLPS/Nig-Treated (Control)This compound + LPS/Nig-TreatedPercentage ChangeStatistical Significance
ASC Speck Formation (Inflammasome) HighSignificantly Reduced-p < 0.01
Nlrp3 Gene Expression UpregulatedSignificantly Decreased-**p < 0.001
Tnf-α Gene Expression UpregulatedSignificantly Decreased-p < 0.01
Il-1β Gene Expression UpregulatedSignificantly Decreased-**p < 0.001
Nuclear Localization of NF-κB p65 HighSignificantly Decreased-p < 0.05
NLRP3 Protein Levels ElevatedDecreased-p < 0.05
TLR4 Protein Levels ElevatedDecreased-p < 0.05
Phosphorylated IKKβ Levels ElevatedDecreased-p < 0.05
Phosphorylated p65 Levels ElevatedDecreased-p < 0.05
IL-1β Protein Levels ElevatedDecreased-p < 0.05
Primary microglia were treated with Lipopolysaccharide (LPS) and Nigericin (Nig) to induce a pro-inflammatory M1 phenotype.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
  • Objective: To simulate ischemic stroke and evaluate the neuroprotective and anti-inflammatory effects of this compound in a living organism.

  • Animal Model: Adult male mice are typically used.

  • Procedure:

    • Anesthesia is induced in the subject animal.

    • A midline cervical incision is made, and the common carotid artery is exposed.

    • A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.

    • This compound or a vehicle control (saline) is administered to the animals as per the study design (e.g., intraperitoneal injection).

    • Neurological deficits are assessed at various time points using a standardized scoring system (e.g., Bederson score).

    • After a set duration, animals are euthanized, and brain tissue is collected for analysis of infarct volume (e.g., using TTC staining) and biochemical assays (e.g., ELISA for cytokine levels).

Primary Microglia Culture and M1 Polarization
  • Objective: To isolate and culture primary microglia and induce a pro-inflammatory (M1) phenotype to study the direct effects of this compound on microglial activation.

  • Procedure:

    • Cerebral cortices are dissected from neonatal mouse pups.

    • The tissue is mechanically and enzymatically dissociated to create a single-cell suspension.

    • The mixed glial cell population is cultured in appropriate media.

    • After a period of growth, microglia are isolated from the mixed culture (e.g., by shaking or magnetic-activated cell sorting).

    • Isolated microglia are plated and allowed to adhere.

    • To induce M1 polarization, the cultured microglia are treated with Lipopolysaccharide (LPS) and, in some experiments, Nigericin (Nig).

    • Concurrent or pre-treatment with this compound is performed to assess its inhibitory effects.

    • Cell lysates and culture supernatants are collected for downstream analysis.

Western Blot Analysis
  • Objective: To quantify the protein levels of key components of the NF-κB and NLRP3 inflammasome signaling pathways.

  • Procedure:

    • Proteins are extracted from treated and control microglia cells.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., NLRP3, TLR4, phospho-IKKβ, phospho-p65, IL-1β).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and imaged.

    • Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the gene expression levels of pro-inflammatory cytokines and inflammasome components.

  • Procedure:

    • Total RNA is extracted from treated and control microglia cells.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR is performed using gene-specific primers for Nlrp3, Tnf-α, and Il-1β.

    • The relative expression of each gene is calculated using the delta-delta Ct method and normalized to a housekeeping gene (e.g., GAPDH).

Immunofluorescence Staining
  • Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit.

  • Procedure:

    • Microglia are cultured on coverslips and subjected to the various treatment conditions.

    • Cells are fixed and permeabilized.

    • Cells are incubated with a primary antibody against NF-κB p65.

    • After washing, a fluorescently labeled secondary antibody is applied.

    • The cell nuclei are counterstained with a nuclear dye (e.g., DAPI).

    • Coverslips are mounted on slides and imaged using a fluorescence microscope.

    • The intensity of p65 staining within the nucleus is quantified.

Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKKbeta IKKβ TLR4->IKKbeta Activates p_IKKbeta p-IKKβ IKKbeta->p_IKKbeta NFkappaB_complex IκB-NF-κB Complex p_IKKbeta->NFkappaB_complex Phosphorylates IκB IkappaB IκB NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (p65/p50) NFkappaB->NFkappaB_nucleus Translocation NFkappaB_complex->IkappaB Releases NFkappaB_complex->NFkappaB TPT260 This compound TPT260->TLR4 Inhibits TPT260->p_IKKbeta Inhibits Inflammasome Inflammasome Assembly TPT260->Inflammasome Inhibits TPT260->NFkappaB_nucleus Inhibits Translocation NLRP3 NLRP3 NLRP3->Inflammasome Pro_IL1beta pro-IL-1β Mature_IL1beta Mature IL-1β Pro_IL1beta->Mature_IL1beta Inflammasome->Pro_IL1beta Cleaves Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, NLRP3) NFkappaB_nucleus->Gene_expression Induces Gene_expression->NLRP3 Gene_expression->Pro_IL1beta

Caption: this compound inhibits NF-κB signaling and NLRP3 inflammasome activation in microglia.

G start Start animal_model MCAO Animal Model (Ischemic Stroke) start->animal_model cell_culture Primary Microglia Culture start->cell_culture treatment_animal This compound or Vehicle Administration animal_model->treatment_animal treatment_cell LPS/Nig Stimulation +/- this compound cell_culture->treatment_cell assessment_animal Neurological Scoring Infarct Volume Analysis treatment_animal->assessment_animal assessment_cell Cytokine Measurement (ELISA) Gene Expression (qRT-PCR) Western Blot (Signaling Proteins) Immunofluorescence (NF-κB) treatment_cell->assessment_cell end End assessment_animal->end assessment_cell->end

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

References

TPT-260: A Technical Guide to its Role in Tau Phosphorylation Reduction for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPT-260, also known as R55, is a small molecule pharmacological chaperone that has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease (AD). Its mechanism of action centers on the stabilization of the retromer complex, a crucial component of the cellular endo-lysosomal trafficking system. Dysfunction of the retromer has been increasingly implicated in the pathogenesis of AD, leading to the accumulation of pathological proteins, including hyperphosphorylated tau. This technical guide provides an in-depth overview of the preclinical evidence demonstrating the efficacy of this compound in reducing tau phosphorylation, details the experimental methodologies used in these pivotal studies, and visualizes the underlying molecular pathways.

Data Presentation: Efficacy of this compound in Reducing Tau Phosphorylation

Preclinical studies utilizing human induced pluripotent stem cell (hiPSC)-derived cortical neurons with mutations in the SORL1 gene, a key risk factor for AD, have demonstrated the potential of this compound to mitigate tau pathology. Treatment with this compound has been shown to decrease the phosphorylation of tau at multiple disease-relevant epitopes.[1] The following tables summarize the observed effects.

Table 1: Effect of this compound on Tau Phosphorylation at Threonine-231 (p-tau Thr231)

Cell Line/GenotypeTreatmentMeasurement MethodResultQuantitative Data
hiPSC-derived cortical neurons (Wild-Type)This compoundELISANo significant changeData not available
hiPSC-derived cortical neurons (SORL1 Knockout)This compoundELISAReduction in p-tau Thr231Specific percentage reduction not available in public sources
hiPSC-derived cortical neurons (SORL1 Heterozygous)This compoundELISAReduction in p-tau Thr231Specific percentage reduction not available in public sources
hiPSC-derived cortical neurons (SORL1 Variant)This compoundELISAReduction in p-tau Thr231Specific percentage reduction not available in public sources

Table 2: Effect of this compound on Tau Phosphorylation at PHF-1 Epitope (Serine-396/404)

Cell Line/GenotypeTreatmentMeasurement MethodResultQuantitative Data
hiPSC-derived cortical neurons (SORL1 Knockout)This compoundWestern BlotDecrease in p-tau PHF-1Specific fold change not available in public sources

Table 3: Effect of this compound on Tau Phosphorylation at AT8 Epitope (Serine-202/Threonine-205)

Cell Line/GenotypeTreatmentMeasurement MethodResultQuantitative Data
hiPSC-derived cortical neurons (SORL1 Knockout)This compoundWestern BlotDecrease in p-tau AT8Specific fold change not available in public sources

Experimental Protocols

The following are representative protocols for the key experiments cited in the studies on this compound and tau phosphorylation. The specific details are based on standard laboratory procedures and may have been adapted by the original researchers.

Enzyme-Linked Immunosorbent Assay (ELISA) for p-tau Thr231
  • Coating: 96-well microplates are coated with a capture antibody specific for total tau protein and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.

  • Sample Incubation: Cell lysates from this compound treated and control hiPSC-derived neurons are added to the wells and incubated.

  • Detection Antibody: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for tau phosphorylated at threonine-231 is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change proportional to the amount of p-tau Thr231.

  • Measurement: The absorbance is read using a microplate reader, and the concentration of p-tau Thr231 is determined by comparison to a standard curve.

Western Blot for p-tau PHF-1 and AT8
  • Protein Extraction: Total protein is extracted from this compound treated and control hiPSC-derived neurons using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each sample is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a solution like non-fat milk or BSA to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the PHF-1 or AT8 epitope of phosphorylated tau.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a secondary antibody conjugated to HRP that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the bands corresponding to p-tau is quantified.

  • Normalization: The levels of phosphorylated tau are normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway of this compound in Reducing Tau Phosphorylation

The following diagram illustrates the proposed mechanism of action for this compound. This compound acts as a pharmacological chaperone to stabilize the retromer complex. The retromer plays a critical role in trafficking proteins within the endo-lysosomal system. A functional retromer complex facilitates the recycling of receptors and the transport of cargo to the Golgi apparatus, preventing their degradation in the lysosome. In the context of tau pathology, a dysfunctional retromer leads to the impaired clearance of phosphorylated tau, contributing to its accumulation and aggregation. By stabilizing the retromer, this compound enhances its function, promoting the efficient trafficking and subsequent clearance of pathological tau species.

TPT260_Mechanism cluster_0 Endo-lysosomal Pathway cluster_1 Mechanism of Action Endosome Early Endosome Lysosome Lysosome Endosome->Lysosome Degradation Pathway Golgi Trans-Golgi Network Endosome->Golgi Recycling Pathway pTau_reduction Reduced p-tau Accumulation Retromer Retromer Complex (VPS35, VPS26, VPS29) Retromer->Endosome Associates with Retromer->Golgi Cargo Sorting Retromer_enhancement Enhanced Retromer Function Retromer->Retromer_enhancement Stabilization pTau Phosphorylated Tau (p-tau) pTau->Endosome Uptake TPT260 This compound TPT260->Retromer TPT260_action This compound binds to and stabilizes the Retromer complex pTau_clearance Increased p-tau Clearance Retromer_enhancement->pTau_clearance Promotes pTau_clearance->pTau_reduction Experimental_Workflow cluster_assays Phospho-Tau Analysis start Start: hiPSC-derived Cortical Neurons (e.g., SORL1 mutant) treatment Treatment with this compound (and vehicle control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification elisa ELISA for p-tau Thr231 quantification->elisa western Western Blot for p-tau PHF-1 & AT8 quantification->western data_analysis Data Analysis and Quantification elisa->data_analysis western->data_analysis results Results: Assessment of p-tau Reduction data_analysis->results Logical_Relationship TPT260 This compound Retromer Retromer Complex TPT260->Retromer Stabilizes EndoTrafficking Endo-lysosomal Trafficking Retromer->EndoTrafficking Enhances pTau_Clearance p-tau Clearance EndoTrafficking->pTau_Clearance Improves Tau_Pathology Tau Pathology (Accumulation & Aggregation) pTau_Clearance->Tau_Pathology Reduces

References

An In-depth Technical Guide to the Discovery and Preclinical Development of AMT-260 for Refractory Mesial Temporal Lobe Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "TPT-260" yielded ambiguous results. However, substantial and detailed technical information is available for AMT-260 , a gene therapy candidate for refractory mesial temporal lobe epilepsy (MTLE). Given the depth of the user's request for a technical whitepaper, it is highly probable that "this compound" was a typographical error for "AMT-260." This document will focus on AMT-260, developed by uniQure.

Introduction

Mesial temporal lobe epilepsy (MTLE) is the most common form of focal epilepsy, and a significant portion of patients are refractory to current anti-seizure medications, creating a high unmet medical need.[1] AMT-260 is an investigational gene therapy that offers a novel, one-time administered approach to treating refractory MTLE. Developed by uniQure, this therapeutic agent is designed to locally suppress the aberrant expression of the glutamate ionotropic receptor kainate type subunit 2 (GluK2), which is believed to be a key driver of seizure activity in the hippocampus of MTLE patients.[2][3]

AMT-260 utilizes an adeno-associated virus serotype 9 (AAV9) vector to deliver two engineered microRNAs (miRNAs) that target the GRIK2 gene for degradation. By reducing the expression of the GluK2 protein subunit, AMT-260 aims to decrease the hyperexcitability of neurons in the hippocampus, thereby reducing or eliminating seizures. Preclinical studies in animal models have demonstrated a dose-dependent reduction in seizure frequency, and the therapy is currently being evaluated in a Phase I/IIa clinical trial.

Quantitative Data Summary

The preclinical and early clinical development of AMT-260 has yielded promising quantitative data regarding its efficacy and target engagement.

Table 1: Preclinical Efficacy of AMT-260 in a Pilocarpine-Induced Mouse Model of Temporal Lobe Epilepsy
Dose (vg/hippocampus)OutcomeReference
Increasing DosesDose-dependent decrease in the number of electrical seizures per day.
5.0 x 10⁹Full biological effect observed.
Not SpecifiedSignificant and stable knockdown of GluK2 expression for up to 6 months.
Table 2: Preclinical Target Engagement and Safety of AMT-260 in Non-Human Primates (NHPs)
Dose (vg/hippocampus)OutcomeReference
1.2 x 10¹⁰ to 1.2 x 10¹²Vector DNA concentrated in the hippocampus and adjacent entorhinal cortex with minimal distribution outside the CNS.
Not Specified>90% knockdown of GRIK2 mRNA at 6 months post-administration.
All DosesWell-tolerated with a good benefit-to-risk ratio.
Table 3: Initial Clinical Data from the GenTLE Phase I/IIa Trial (First Patient)
MetricObservationReference
Baseline Seizure FrequencyAverage of 7 seizures per month.
Post-AMT-260 Seizure Frequency2 seizures over a 5-month follow-up period.
Recent Seizure ActivityNo seizures reported in the last 60 days as of the April 17th data cutoff.
SafetyNo serious adverse events reported.

Experimental Protocols

Preclinical Efficacy Assessment in a Pilocarpine-Induced Mouse Model of Temporal Lobe Epilepsy

This model is used to induce status epilepticus (SE) in mice, leading to the development of spontaneous recurrent seizures, which mimics key features of human MTLE.

  • Animal Model: Mice are treated with pilocarpine, a cholinergic agonist, to induce SE.

  • Procedure:

    • To mitigate the peripheral cholinergic effects of pilocarpine, mice are pre-treated with scopolamine.

    • Pilocarpine is administered to induce SE. The severity of seizures is monitored and scored.

    • After a defined period of SE, a benzodiazepine such as midazolam may be administered to control the duration of the seizures and reduce mortality.

    • Following a latent period of several days, the mice develop spontaneous recurrent seizures.

  • AMT-260 Administration: Increasing doses of AMT-260 are injected into the hippocampus of the pilocarpine-treated mice.

  • Efficacy Readouts:

    • Electroencephalogram (EEG) is used to measure the number of electrical seizures per day.

    • Behavioral assessments are conducted to monitor the general health of the animals.

    • Molecular analyses of hippocampal tissue are performed at 1, 3, and 6 months post-administration to evaluate the expression of GluK2 and the stability of the miRNA.

Preclinical Safety and Biodistribution in Non-Human Primates (NHPs)

These studies are crucial for evaluating the safety profile and the distribution of the gene therapy vector in a larger animal model with a brain more similar to humans.

  • Animal Model: Naive non-human primates.

  • AMT-260 Administration:

    • AMT-260 is administered via bilateral, convection-enhanced, MRI-guided intrahippocampal delivery. This method is chosen to mimic the proposed clinical administration route.

    • A range of doses, from 1.2 x 10¹⁰ to 1.2 x 10¹² vg/hippocampus, are assessed.

  • Assessments:

    • Safety: The animals are monitored for any adverse effects at 1, 3, and 6 months post-treatment.

    • Biodistribution: Vector DNA concentration is measured in the hippocampus, adjacent entorhinal cortex, and other tissues to assess the distribution of the AAV9 vector.

    • Target Engagement: High neuronal expression of the miRNA and the knockdown of GRIK2 mRNA are quantified in the hippocampus.

GenTLE Phase I/IIa Clinical Trial

This is a first-in-human study to evaluate the safety, tolerability, and preliminary efficacy of AMT-260 in adults with unilateral refractory MTLE.

  • Study Design: A multi-center, open-label trial with two dosing cohorts of six patients each.

  • Participants: Adults with a diagnosis of unilateral refractory MTLE.

  • Intervention: A one-time intracerebral administration of AMT-260 via MRI-guided convection-enhanced delivery.

  • Primary Endpoints:

    • Safety and tolerability of AMT-260.

  • Secondary/Exploratory Endpoints:

    • First signs of efficacy, including the change in seizure frequency from baseline.

    • Biodistribution properties of AMT-260.

  • Data Collection:

    • Participants are monitored through study site visits, telephone calls, blood tests, and questionnaires.

    • Seizures are recorded using an electronic seizure diary.

Visualizations

GluK2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dentate Granule Cell) cluster_intervention Therapeutic Intervention Glutamate_release Glutamate Release GluK2 Aberrant GluK2-containing Kainate Receptor Glutamate_release->GluK2 activates Ca_influx Ca²+ Influx GluK2->Ca_influx Hyperexcitability Neuronal Hyperexcitability Ca_influx->Hyperexcitability Seizures Seizure Generation Hyperexcitability->Seizures AMT260 AMT-260 (AAV9 Vector) miRNA Engineered miRNAs AMT260->miRNA delivers GRIK2_mRNA GRIK2 mRNA miRNA->GRIK2_mRNA targets Degradation mRNA Degradation GRIK2_mRNA->Degradation Degradation->GluK2 prevents synthesis of

Caption: GluK2 Signaling Pathway in MTLE and AMT-260 Mechanism of Action.

Preclinical_Workflow cluster_efficacy Efficacy Studies (Mouse Model) cluster_safety Safety & Biodistribution (NHP Model) pilo_model Pilocarpine-Induced Epilepsy Model amt_admin_mouse AMT-260 Administration (Intrahippocampal) pilo_model->amt_admin_mouse eeg_monitoring EEG & Behavioral Monitoring amt_admin_mouse->eeg_monitoring molecular_analysis Molecular Analysis (GluK2 Expression) amt_admin_mouse->molecular_analysis nhp_model Non-Human Primate Model amt_admin_nhp AMT-260 Administration (MRI-guided CED) nhp_model->amt_admin_nhp safety_assessment Safety Assessment (1, 3, 6 months) amt_admin_nhp->safety_assessment biodistribution Biodistribution Analysis (Vector DNA) amt_admin_nhp->biodistribution target_engagement Target Engagement (GRIK2 mRNA Knockdown) amt_admin_nhp->target_engagement Clinical_Trial_Workflow patient_screening Patient Screening (Refractory MTLE) enrollment Enrollment (2 Cohorts, 6 Patients Each) patient_screening->enrollment amt_admin_human One-Time AMT-260 Administration (MRI-guided CED) enrollment->amt_admin_human follow_up Long-Term Follow-up amt_admin_human->follow_up safety_monitoring Safety & Tolerability Monitoring follow_up->safety_monitoring efficacy_assessment Efficacy Assessment (Seizure Frequency) follow_up->efficacy_assessment

References

TPT-260: A Technical Guide to a Novel Retromer Chaperone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPT-260, a novel thiophene thiourea derivative, has emerged as a significant small molecule chaperone of the retromer complex. This complex plays a crucial role in intracellular protein trafficking, and its dysfunction is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and ischemic stroke. This compound stabilizes the retromer complex, enhancing its function and promoting the proper sorting and recycling of key transmembrane proteins. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and therapeutic potential. Detailed experimental protocols and data are presented to facilitate further research and development of this promising compound.

Chemical Structure and Properties

This compound is chemically known as thiophene-2,5-diylbis(methylene) dicarbamimidothioate dihydrochloride.[1] Its core structure consists of a central thiophene ring substituted at the 2 and 5 positions with methylene groups linked to carbamimidothioate moieties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name thiophene-2,5-diylbis(methylene) dicarbamimidothioate dihydrochloride[1]
Molecular Formula C₈H₁₂N₄S₃ · 2HCl
Molecular Weight 333.3 g/mol (dihydrochloride salt)
Appearance Crystalline solid
SMILES N=C(N)SCC1=CC=C(CSC(N)=N)S1.Cl.Cl
InChI InChI=1S/C8H12N4S3.2ClH/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12;;/h1-2H,3-4H2,(H3,9,10)(H3,11,12);2*1H
InChIKey DSODRWWHAUGSGD-UHFFFAOYSA-N
Solubility DMSO: 25 mg/mLPBS (pH 7.2): 10 mg/mL

Mechanism of Action: Retromer Complex Stabilization

The primary mechanism of action of this compound is its function as a pharmacological chaperone that stabilizes the retromer complex. The retromer is a heterotrimeric protein complex, composed of VPS35, VPS26, and VPS29, that is essential for the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network.

This compound binds to the retromer complex, increasing its thermal stability and enhancing its function. This stabilization is crucial for the proper trafficking of cargo proteins, including the amyloid precursor protein (APP). By promoting the recycling of APP away from the endosomal pathway where it is processed into amyloid-beta (Aβ) peptides, this compound reduces the production of pathogenic Aβ.

cluster_0 Endosome cluster_1 Trans-Golgi Network cluster_2 Amyloidogenic Pathway APP APP Retromer_Complex Retromer Complex APP->Retromer_Complex Binding Abeta_Production Aβ Production APP->Abeta_Production Endosomal Sorting (Retromer Dysfunction) Recycled_APP Recycled APP Retromer_Complex->Recycled_APP Retrograde Transport This compound This compound This compound->Retromer_Complex Stabilization

Figure 1: this compound mechanism of action on APP trafficking.

Therapeutic Potential in Neurodegenerative Diseases

Alzheimer's Disease

In preclinical models of Alzheimer's disease, this compound has demonstrated the ability to reduce the levels of secreted Aβ peptides and decrease the accumulation of phosphorylated Tau (p-Tau), two key pathological hallmarks of the disease. By enhancing retromer function, this compound promotes the non-amyloidogenic processing of APP and improves the clearance of Tau.

Ischemic Stroke

This compound has also shown significant therapeutic potential in animal models of ischemic stroke. It has been found to reduce the infarct area and neuroinflammation. A key mechanism in this context is the inhibition of the pro-inflammatory M1 polarization of microglia. This compound achieves this by suppressing the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory response.[1]

cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory_Genes Pro-inflammatory Gene Expression (IL-1β, TNF-α) Nucleus->Pro-inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibition

Figure 2: this compound's inhibitory effect on the NF-κB signaling pathway in microglia.

Experimental Protocols

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the use of this compound in a mouse model of ischemic stroke.

Materials:

  • This compound

  • Sterile saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

Procedure:

  • Prepare this compound solution in sterile saline.

  • Administer this compound (5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection to mice 24 hours prior to MCAO surgery.[1]

  • Induce MCAO for a defined period (e.g., 60 minutes) followed by reperfusion.

  • Assess neurological deficits at selected time points post-surgery.

  • At the study endpoint, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

  • Collect brain tissue for infarct volume analysis (e.g., TTC staining) and immunohistochemical or biochemical analysis.

Start Start TPT-260_Admin This compound (5 mg/kg, i.p.) or Vehicle Administration Start->TPT-260_Admin Wait_24h 24-hour Incubation TPT-260_Admin->Wait_24h MCAO_Surgery Middle Cerebral Artery Occlusion (MCAO) Surgery Wait_24h->MCAO_Surgery Reperfusion Reperfusion MCAO_Surgery->Reperfusion Neuro_Assess Neurological Assessment Reperfusion->Neuro_Assess Euthanasia Euthanasia and Tissue Collection Neuro_Assess->Euthanasia Analysis Infarct Volume and Biochemical Analysis Euthanasia->Analysis End End Analysis->End

Figure 3: Experimental workflow for the in vivo MCAO model with this compound.
In Vitro Microglial NF-κB Nuclear Translocation Assay

This protocol details the assessment of this compound's effect on NF-κB activation in cultured microglia.

Materials:

  • Primary microglia or microglial cell line (e.g., BV-2)

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Plate microglia in appropriate culture vessels.

  • Pre-treat cells with varying concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes to induce NF-κB activation.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells (e.g., with 0.1% Triton X-100).

  • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with the primary antibody against NF-κB p65.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope and quantify the nuclear translocation of NF-κB.

Measurement of Aβ and p-Tau Levels in Neuronal Cultures

This protocol outlines the procedure for measuring the effect of this compound on Aβ and p-Tau levels in primary neurons or iPSC-derived neurons.

Materials:

  • Primary neurons or iPSC-derived neurons

  • This compound

  • Cell culture medium

  • ELISA kits for Aβ40, Aβ42, and specific p-Tau epitopes (e.g., AT8, PHF-1)

  • Lysis buffer

Procedure:

  • Culture neurons to the desired density.

  • Treat neurons with this compound at various concentrations or vehicle for a specified duration (e.g., 48-72 hours).

  • Collect the conditioned medium for the analysis of secreted Aβ levels.

  • Lyse the cells to obtain cell lysates for the analysis of intracellular p-Tau and total Tau levels.

  • Perform ELISA for Aβ40, Aβ42, and p-Tau/total Tau according to the manufacturer's instructions.[2]

  • Normalize the results to total protein concentration.

Summary and Future Directions

This compound is a promising therapeutic candidate with a well-defined mechanism of action centered on the stabilization of the retromer complex. Its demonstrated efficacy in preclinical models of Alzheimer's disease and ischemic stroke highlights its potential for treating a range of neurodegenerative and neurological disorders. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, further elucidating its downstream signaling effects, and advancing it towards clinical trials. The detailed protocols provided in this guide are intended to support and accelerate these critical next steps in the development of this compound as a novel therapeutic agent.

References

An In-Depth Technical Guide to the Target Binding and Engagement of TPT-260

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPT-260, also known as R55, is a small molecule pharmacological chaperone that has garnered significant interest for its therapeutic potential in neurodegenerative diseases and other conditions linked to defects in endosomal trafficking. This document provides a comprehensive technical overview of the binding and engagement of this compound with its primary cellular target, the retromer complex. The retromer is a crucial multiprotein assembly responsible for the sorting and recycling of transmembrane proteins from endosomes to the trans-Golgi network and the cell surface.[1][2][3] this compound enhances the function of the retromer complex by directly binding to and stabilizing its core components.[4][5]

Core Mechanism of Action: Retromer Complex Stabilization

The primary mechanism of action of this compound is the stabilization of the retromer core, a heterotrimer composed of the proteins Vps35, Vps29, and Vps26. This compound binds at a critical interface between the Vps35 and Vps29 subunits. This binding event acts as a molecular "glue," enhancing the thermal stability of the entire complex and, consequently, its cellular abundance and activity. By promoting a more stable and functional retromer complex, this compound facilitates the proper trafficking of essential cellular cargo, thereby mitigating pathological processes associated with retromer dysfunction, such as the amyloidogenic processing of the amyloid precursor protein (APP) in Alzheimer's disease.

Quantitative Data on this compound Target Binding and Engagement

The following tables summarize the key quantitative data available for the interaction of this compound with the retromer complex.

Parameter Value Assay Reference
Thermal Stability Shift (ΔTm)+10 °CDifferential Scanning Fluorimetry (DSF)
Description This compound increases the melting temperature of the purified, reconstituted heterotrimeric retromer complex by 10 °C, indicating a significant stabilization of the complex upon binding.
Parameter Value Cell Type Assay Reference
Half-Maximum Effective Concentration (EC50) for Vps35 Level Increase~3.3 µMPrimary Hippocampal NeuronsImmunocytochemistry and Quantitative Confocal Microscopy
Description This compound treatment leads to a dose-dependent increase in the cellular levels of the core retromer component Vps35, with an EC50 of approximately 3.3 µM. This suggests that by stabilizing the complex, this compound protects its subunits from degradation.

Experimental Protocols

Detailed methodologies for key experiments to assess this compound target binding and engagement are provided below.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful biophysical technique used to directly measure the heat changes that occur upon the binding of a small molecule to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Objective: To quantify the binding affinity of this compound to the purified human retromer complex.

Materials:

  • Purified human retromer complex (Vps35, Vps29, and Vps26 subunits)

  • This compound (R55)

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • Dialysis cassettes

  • Centrifugal filters

Protocol:

  • Protein Preparation:

    • Express and purify the human retromer complex using established protocols.

    • Thoroughly dialyze the purified retromer complex against the ITC buffer to ensure buffer matching.

    • Determine the final protein concentration accurately using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).

    • Centrifuge the protein solution at high speed to remove any aggregates immediately before the experiment.

  • Ligand Preparation:

    • Dissolve this compound in the ITC buffer to the desired stock concentration. Ensure complete dissolution.

    • Prepare the final ligand solution by diluting the stock in the same dialysis buffer used for the protein.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the retromer solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the injection parameters (e.g., number of injections, volume per injection, spacing between injections).

  • Data Acquisition and Analysis:

    • Perform the titration experiment, injecting the this compound solution into the retromer solution.

    • Record the heat changes associated with each injection.

    • Integrate the raw data to obtain the heat released or absorbed per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Objective: To confirm the engagement of this compound with the retromer complex in intact cells.

Materials:

  • Cell line of interest (e.g., HEK293T or a neuronal cell line)

  • This compound (R55)

  • DMSO (vehicle control)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Thermal cycler or heating block

  • Western blotting reagents and equipment

  • Antibodies against Vps35 and a loading control protein (e.g., GAPDH)

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to a sufficient density.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours) at 37 °C.

  • Heat Challenge:

    • Harvest the treated cells and wash with PBS.

    • Resuspend the cell pellets in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70 °C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Perform Western blot analysis on the soluble fractions using antibodies against Vps35 and a loading control.

  • Data Analysis:

    • Quantify the band intensities for Vps35 at each temperature for both this compound-treated and control samples.

    • Plot the normalized Vps35 band intensity against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway involving this compound and the experimental workflows for assessing its target engagement.

TPT260_Signaling_Pathway cluster_retromer Retromer Complex Vps35 Vps35 Vps29 Vps29 StabilizedRetromer Stabilized Retromer Complex Vps26 Vps26 TPT260 This compound (R55) TPT260->Vps35 Endosome Endosome StabilizedRetromer->Endosome Enhanced Function Recycling Recycling to TGN/Cell Surface StabilizedRetromer->Recycling Promotes Cargo Cargo Proteins (e.g., APP) Endosome->Cargo Cargo->Recycling Degradation Lysosomal Degradation Cargo->Degradation

Caption: this compound binds to the Vps35-Vps29 interface, stabilizing the retromer complex.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis ProteinPrep Purify & Dialyze Retromer Complex LigandPrep Prepare this compound in Matched Buffer LoadSample Load Retromer into Sample Cell ProteinPrep->LoadSample LoadLigand Load this compound into Syringe LigandPrep->LoadLigand LoadSample->LoadLigand Titration Titrate this compound into Retromer LoadLigand->Titration RawData Measure Heat Change per Injection Titration->RawData IntegratedData Integrate Raw Data RawData->IntegratedData FitModel Fit to Binding Model IntegratedData->FitModel Results Determine Kd, n, ΔH FitModel->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) to determine binding affinity.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heat Heat Challenge & Lysis cluster_wb Analysis CultureCells Culture Cells TreatCells Treat with this compound or Vehicle (DMSO) CultureCells->TreatCells Heat Heat Cells at Varying Temperatures TreatCells->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble & Insoluble Fractions Lyse->Separate WesternBlot Western Blot for Vps35 Separate->WesternBlot Quantify Quantify Band Intensities WesternBlot->Quantify Plot Plot Melting Curves Quantify->Plot Result Observe Thermal Shift Plot->Result

Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

References

TPT-260: A Novel Modulator of Synaptic Function Through Retromer Complex Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TPT-260, a small molecule chaperone of the retromer complex, has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease. Its primary mechanism of action involves the stabilization of the retromer complex, a crucial component of the endosomal sorting machinery that governs the trafficking of transmembrane proteins. Dysregulation of this pathway is increasingly implicated in synaptic dysfunction, a key early event in the pathophysiology of many neurological diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on synaptic function, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. While direct electrophysiological evidence of this compound's impact on synaptic plasticity is still an emerging area of investigation, this guide synthesizes the existing robust data on its role in restoring cellular processes fundamental to synaptic health and function.

Introduction

Synaptic dysfunction is a hallmark of numerous neurodegenerative diseases, preceding overt neuronal loss and clinical symptoms.[1] The intricate machinery that maintains synaptic integrity and plasticity is heavily reliant on precise protein trafficking to and from the synapse. The retromer complex, a highly conserved protein assembly, plays a pivotal role in this process by mediating the retrograde transport of cargo proteins from endosomes to the trans-Golgi network (TGN).[2] this compound (also known as R55) is a pharmacological chaperone that stabilizes the retromer complex, thereby enhancing its function.[3][4] This guide explores the multifaceted effects of this compound on synaptic function, with a focus on its molecular mechanisms and the experimental evidence supporting its potential as a synaptoprotective agent.

Core Mechanism of Action: Retromer Stabilization

This compound acts by binding to a pocket at the interface of the VPS35 and VPS29 subunits of the retromer core, increasing the thermal stability of the complex.[4] This stabilization enhances the overall levels and function of the retromer, leading to more efficient sorting and trafficking of its cargo proteins.

cluster_0 Endosome cluster_1 Secretory Pathway Early_Endosome Early Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation TGN Trans-Golgi Network Early_Endosome->TGN Retrograde Transport (Retromer-mediated) Plasma_Membrane Plasma Membrane Early_Endosome->Plasma_Membrane Recycling Lysosome Lysosome Late_Endosome->Lysosome Fusion & Degradation Plasma_Membrane->Early_Endosome Endocytosis TPT260 This compound Retromer Retromer Complex (VPS35, VPS29, VPS26) TPT260->Retromer Stabilizes Retromer->Early_Endosome Associates Cargo Cargo Proteins (e.g., APP, AMPA-R) TPT260 This compound (R55) Retromer Retromer Complex TPT260->Retromer Stabilizes Endosomal_Trafficking Enhanced Endosomal Trafficking Retromer->Endosomal_Trafficking Gria1_Expression Normalized Gria1 (AMPA-R subunit) Expression Endosomal_Trafficking->Gria1_Expression Grip1_Expression Normalized Grip1 Expression Endosomal_Trafficking->Grip1_Expression LTP_Pathways Restoration of LTP-Associated Pathways Gria1_Expression->LTP_Pathways Grip1_Expression->LTP_Pathways Synaptic_Function Improved Synaptic Function LTP_Pathways->Synaptic_Function Cell_Culture 1. Culture neurons on coverslips Fixation 2. Fix with 4% Paraformaldehyde Cell_Culture->Fixation Permeabilization 3. Permeabilize with Triton X-100 Fixation->Permeabilization Blocking 4. Block with serum Permeabilization->Blocking Primary_Ab 5. Incubate with primary antibodies (e.g., anti-VPS35, anti-APP) Blocking->Primary_Ab Secondary_Ab 6. Incubate with fluorescent secondary antibodies Primary_Ab->Secondary_Ab Imaging 7. Mount and image with confocal microscopy Secondary_Ab->Imaging

References

Methodological & Application

TPT-260: Application Notes and Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPT-260, also known as R55, is a small molecule chaperone of the retromer complex, a crucial component of the endosomal sorting machinery. By stabilizing the interaction between the VPS35 and VPS29 subunits, this compound enhances retromer function, which is implicated in the trafficking of transmembrane proteins.[1] Dysregulation of the retromer complex is associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] In cellular models, this compound has demonstrated therapeutic potential by reducing the production of pathogenic amyloid-β (Aβ) and phosphorylated Tau in neurons.[3] Furthermore, this compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway in microglia, the primary immune cells of the central nervous system.[4]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its efficacy in modulating retromer function and its downstream effects on cellular signaling pathways.

Data Presentation

This compound Compound Information
PropertyValueReference
Alternate NameR55
Molecular Weight333.32 g/mol (Dihydrochloride salt)
SolubilityWater (16.66 mg/mL), DMSO (9 mg/mL)
StoragePowder: -20°C for 3 years; In solvent: -80°C for 1 year
Quantitative Data on this compound Efficacy
Cell TypeParameterMetricValueTreatment ConditionsReference
Primary Hippocampal NeuronsRetromer StabilizationEC50 for Vps35 levels~3.3 µM48 hours
Primary Cortical NeuronsAβ40 Reduction% DecreaseNot specified5 µM for 48 hours
Primary Cortical NeuronsAβ42 Reduction% DecreaseNot specified5 µM for 48 hours
Primary MicrogliaCytotoxicityCell ViabilityNo significant effectNot specified

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Neurons

TPT260_Neuron_Pathway cluster_0 Endosome cluster_1 Cytosol APP APP Amyloid-β (Pathogenic) APP->Aβ Cleavage Retromer_In Retromer (Unstable) Retromer_Out Retromer (Stable) BACE1 β-secretase (BACE1) AD_Pathology Alzheimer's Disease Pathology Aβ->AD_Pathology TPT260 This compound TPT260->Retromer_In Retromer_Out->APP Trafficking away from endosome

Caption: this compound stabilizes the retromer complex, promoting APP trafficking and reducing amyloid-β.

This compound Anti-Inflammatory Mechanism in Microglia

TPT260_Microglia_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Phosphorylates IκB IκB IKK->IκB Phosphorylates NFkB_inactive NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation TPT260 This compound TPT260->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β) NFkB_nuc->Pro_inflammatory_genes Transcription

Caption: this compound inhibits NF-κB signaling in microglia, reducing pro-inflammatory gene expression.

Experimental Workflow for Assessing this compound Activity

TPT260_Workflow Start Start: Prepare this compound Stock Cell_Culture Culture Neurons or Microglia Start->Cell_Culture Treatment Treat cells with this compound (Dose-response) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Cytotoxicity Retromer_Assay Retromer Stabilization Assay (Western Blot for Vps35) Treatment->Retromer_Assay NFkB_Assay NF-κB Translocation Assay (Immunofluorescence) Treatment->NFkB_Assay Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Downstream_Analysis Downstream Analysis (ELISA for Aβ, qPCR for cytokines) Retromer_Assay->Downstream_Analysis NFkB_Assay->Downstream_Analysis Downstream_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating this compound's effects on cell viability, retromer, and NF-κB pathways.

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation

Materials:

  • This compound Dihydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.33 mg of this compound dihydrochloride (MW: 333.32 g/mol ) in 1 mL of DMSO.

  • Solubilization: Vortex briefly to ensure the compound is fully dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Neuronal or Microglial Cultures with this compound

Materials:

  • Cultured primary neurons or microglia

  • Complete cell culture medium appropriate for the cell type

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere and stabilize for at least 24 hours.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A typical dose-response range for initial experiments could be 0.1, 1, 5, 10, and 25 µM.

    • Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2. A 48-hour incubation period has been shown to be effective for observing effects on retromer protein levels.

  • Downstream Assays: Following incubation, proceed with the desired downstream analysis, such as cytotoxicity assays, protein extraction for Western blotting, or cell fixation for immunofluorescence.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells treated with this compound (from Protocol 2) in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • MTT Addition: After the this compound treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)

Materials:

  • Microglia treated with this compound (from Protocol 2) on glass coverslips in a 24-well plate

  • Lipopolysaccharide (LPS) for stimulation

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Stimulation: Following pre-treatment with this compound for a specified time (e.g., 1-2 hours), stimulate the microglia with LPS (e.g., 100 ng/mL) for 30-60 minutes to induce NF-κB translocation. Include a non-stimulated control.

  • Fixation: Wash the cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS and then block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-NF-κB p65 primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS and then counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash three times with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear p65 fluorescence in this compound-treated cells compared to LPS-only treated cells indicates inhibition of the NF-κB pathway.

References

TPT-260 In Vivo Application Notes for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of TPT-260, a small molecule chaperone of the retromer complex, in mouse models of neurological disorders. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Introduction

This compound, also known as R55, is a pharmacological chaperone that stabilizes the retromer complex, a key component of the cellular machinery responsible for recycling and trafficking of transmembrane proteins.[1] Dysfunction of the retromer complex has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and ischemic stroke.[1][2] By enhancing retromer function, this compound has shown promise in preclinical studies by reducing the accumulation of pathogenic proteins and mitigating neuroinflammation.[2][3]

Mechanism of Action

This compound binds to the interface of the Vps35 and Vps29 subunits of the retromer core, enhancing its stability. This stabilization promotes the trafficking of cargo proteins, such as the amyloid precursor protein (APP), away from processing pathways that lead to the generation of amyloid-beta (Aβ) peptides. In the context of neuroinflammation, as seen in ischemic stroke, this compound has been shown to suppress the NF-κB signaling pathway in microglia, leading to a reduction in the production of pro-inflammatory cytokines.

TPT260_Mechanism cluster_0 Retromer-Mediated Trafficking cluster_1 Neuroinflammation TPT260 This compound Retromer Retromer Complex (Vps35, Vps29, Vps26) TPT260->Retromer Stabilizes APP Amyloid Precursor Protein (APP) Retromer->APP Traffics Endosome Endosome Golgi Trans-Golgi Network Endosome->Golgi Recycling Abeta Amyloid-beta (Aβ) Production Endosome->Abeta Pathogenic Processing TPT260_inflam This compound NFkB NF-κB Nuclear Translocation TPT260_inflam->NFkB Inhibits ProInflam Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->ProInflam Induces

Figure 1: this compound's dual mechanism of action.

In Vivo Dosage and Administration in Mouse Models

Published studies have primarily utilized intraperitoneal (IP) injection for the administration of this compound in mouse models. The following table summarizes the available quantitative data.

Mouse ModelDosageAdministration RouteVehicleTreatment ScheduleReference
Ischemic Stroke (MCAO)5 mg/kgIntraperitoneal (IP)Saline (for control)Single dose 24 hours prior to MCAO surgery
Parkinson's Disease (related compound 2a)1, 5, 10 mg/kgIntraperitoneal (IP)Not specifiedDaily for 15 days

Experimental Protocols

Preparation of this compound for Intraperitoneal (IP) Injection

Materials:

  • This compound (R55) powder

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • (Optional) Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (27-30 gauge)

Protocol:

  • Direct Solubilization in Saline (Preferred Method):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile saline to achieve the desired final concentration for a 5 mg/kg dose.

    • Vortex thoroughly until the compound is completely dissolved. Ensure the solution is clear before administration.

  • Solubilization using a Co-solvent (if solubility in saline is limited):

    • Dissolve the this compound powder in a minimal amount of sterile DMSO (e.g., to create a 10x stock solution). For in vitro studies, a 50% DMSO in water solution has been used.

    • Vortex until fully dissolved.

    • Further dilute the stock solution with sterile saline to the final desired concentration, ensuring the final DMSO concentration is low (typically <5%) to minimize toxicity.

    • Mix thoroughly by vortexing.

Note: Always prepare fresh solutions on the day of administration.

Intraperitoneal (IP) Injection Procedure

IP_Injection_Workflow start Start restrain Restrain mouse (scruff method) start->restrain position Position mouse with head tilted down restrain->position locate Locate injection site (lower right abdominal quadrant) position->locate insert Insert needle (27-30G) at a 15-20° angle locate->insert aspirate Aspirate to check for fluid (blood or urine) insert->aspirate inject Inject this compound solution slowly aspirate->inject withdraw Withdraw needle inject->withdraw monitor Monitor mouse for adverse reactions withdraw->monitor end End monitor->end

Figure 2: Workflow for IP injection in mice.

Procedure:

  • Restrain the mouse using an appropriate method (e.g., scruffing the neck).

  • Position the mouse to expose the abdomen, tilting the head downwards to move the abdominal organs away from the injection site.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Insert a 27-30 gauge sterile needle at a 15-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, reposition the needle.

  • Slowly inject the prepared this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any immediate adverse reactions.

Pharmacokinetics and Toxicity

Currently, there is limited publicly available data on the detailed pharmacokinetics and toxicity of this compound in mice. However, preliminary data suggests that the compound is relatively non-toxic. In an ischemic stroke model, a single 5 mg/kg IP dose was well-tolerated. Further studies are required to establish a comprehensive profile including half-life, bioavailability, and maximum tolerated dose (MTD).

Application in Alzheimer's Disease Mouse Models

While specific in vivo dosage and administration protocols for this compound in Alzheimer's disease (AD) mouse models are not yet fully detailed in published literature, its mechanism of action strongly supports its therapeutic potential. In vitro studies using primary neurons from AD mouse models have shown that this compound can increase retromer protein levels and reduce the production of Aβ peptides.

Experimental Design Considerations for AD Models:

  • Mouse Models: Transgenic models that develop amyloid plaques and/or tau pathology, such as 5XFAD, APP/PS1, or 3xTg-AD mice, are appropriate.

  • Treatment Schedule: Chronic administration is likely necessary to assess the impact on disease progression. Treatment could be initiated before or after the onset of pathology to evaluate prophylactic or therapeutic effects.

  • Outcome Measures:

    • Behavioral tests: Morris water maze, Y-maze, novel object recognition to assess cognitive function.

    • Biochemical analysis: ELISA or Western blot to quantify Aβ and phosphorylated tau levels in brain homogenates.

    • Histopathology: Immunohistochemistry to visualize amyloid plaques, neurofibrillary tangles, and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

Summary and Future Directions

This compound is a promising therapeutic candidate for neurodegenerative diseases, with a well-defined mechanism of action. The available data provides a starting point for in vivo studies in mouse models. Future research should focus on establishing optimal dosing and treatment schedules for chronic conditions like Alzheimer's disease, as well as thoroughly characterizing the pharmacokinetic and toxicity profiles of this compound to facilitate its translation to clinical applications.

References

TPT-260 Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of TPT-260 in preclinical animal studies, with a focus on established protocols and key experimental considerations. This compound, also known as R55, is a pharmacological chaperone of the retromer complex, a key cellular machinery involved in protein trafficking. Its therapeutic potential is being investigated in neurodegenerative diseases such as ischemic stroke and Alzheimer's disease.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound and related retromer-stabilizing compounds in various animal models.

Animal ModelCompoundAdministration RouteDosageFrequencyDurationReference
Ischemic Stroke (MCAO)This compoundIntraperitoneal (IP)5 mg/kgSingle dose24 hours prior to MCAO[1]
Parkinson's Disease (α-synuclein)Compound '2a' (R55 analog)Intraperitoneal (IP)10 mg/kgDaily100 days[2][3]
Alzheimer's Disease (5xFAD)R55 (this compound)Intracranial Stereotaxic InjectionNot specifiedSingle dose24 hours post-injection[4]
Skin Biology ModelR55 (this compound)Topical~10 mg/kg/dayDailyNot specified[5]

Experimental Protocols

Intraperitoneal (IP) Administration of this compound in a Mouse Model of Ischemic Stroke

This protocol is based on a study investigating the neuroprotective effects of this compound in a middle cerebral artery occlusion (MCAO) mouse model.

Objective: To administer this compound intraperitoneally to mice prior to inducing ischemic stroke.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • 2-month-old C57BL/6 mice

  • Sterile syringes (1 mL) and needles (25-27G)

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve this compound in sterile saline to achieve a final concentration that allows for the administration of 5 mg/kg in a reasonable injection volume (e.g., 100 µL per 20 g mouse). Ensure complete dissolution. The vehicle used in the reference study was saline.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the this compound solution to be injected.

    • Gently restrain the mouse by scruffing the neck to expose the abdomen.

    • Wipe the lower right or left quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions following the injection.

    • The MCAO surgery is performed 24 hours after the this compound administration.

General Protocols for Other Administration Routes

a) Oral Gavage Administration

Objective: To administer a solution or suspension of this compound directly into the stomach of a mouse.

Materials:

  • This compound formulated for oral administration (e.g., in water, corn oil, or a specific vehicle)

  • Flexible or rigid gavage needle (18-22G for adult mice)

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Preparation of Formulation: Prepare a homogenous solution or suspension of this compound in the chosen vehicle.

  • Animal Restraint: Firmly restrain the mouse to prevent movement and ensure proper alignment of the head and neck.

  • Gavage Needle Insertion: Gently insert the gavage needle into the esophagus and advance it into the stomach. The correct placement can be confirmed by the lack of resistance and the animal's ability to breathe.

  • Substance Administration: Slowly administer the calculated volume of the this compound formulation.

  • Needle Removal: Carefully withdraw the gavage needle.

  • Monitoring: Observe the animal for any signs of respiratory distress or discomfort.

b) Intravenous (IV) Injection (Tail Vein)

Objective: To administer a solution of this compound directly into the systemic circulation via the lateral tail vein.

Materials:

  • This compound in a sterile, injectable solution

  • Syringe (e.g., insulin syringe) with a small gauge needle (27-30G)

  • Mouse restrainer

  • Heat lamp or warming pad

Procedure:

  • Preparation: Prepare a sterile, particle-free solution of this compound.

  • Animal Preparation: Place the mouse in a restrainer and warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Vein Visualization: Clean the tail with 70% ethanol to help visualize the veins.

  • Needle Insertion: Insert the needle, bevel up, into one of the lateral tail veins.

  • Injection: Slowly inject the this compound solution. Successful injection is indicated by the clearing of the vein.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse effects.

c) Subcutaneous (SC) Injection

Objective: To administer a solution or suspension of this compound into the subcutaneous space.

Materials:

  • This compound in a sterile formulation

  • Syringe (1 mL) and needle (25-27G)

  • Animal scale

Procedure:

  • Preparation: Prepare a sterile solution or suspension of this compound.

  • Animal Restraint: Gently restrain the mouse and lift a fold of skin between the shoulder blades to form a "tent".

  • Needle Insertion: Insert the needle into the base of the skin tent, parallel to the body.

  • Injection: Aspirate to ensure the needle is not in a blood vessel, then inject the substance.

  • Post-Injection: Withdraw the needle and gently massage the area to aid in dispersal. Observe the animal for any local reactions.

Signaling Pathways and Experimental Workflows

This compound and the NF-κB Signaling Pathway in Ischemic Stroke

This compound has been shown to attenuate neuroinflammation in ischemic stroke by inhibiting the NF-κB signaling pathway in microglia.

TPT260_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates TPT260 This compound TPT260->IKK inhibits DNA DNA NFkB_nuc->DNA binds ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) DNA->ProInflammatory_Genes transcribes IkB_NFkB IκB NF-κB IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases

Caption: this compound inhibits the NF-κB signaling pathway.

This compound as a Retromer Chaperone in Alzheimer's Disease

In the context of Alzheimer's disease, this compound (R55) acts as a pharmacological chaperone, stabilizing the retromer complex. This enhances the trafficking of Amyloid Precursor Protein (APP) away from the endosomes, where it is cleaved into pathogenic amyloid-beta (Aβ) peptides.

TPT260_Retromer_Pathway cluster_trafficking Cellular Trafficking cluster_endosome Endosome cluster_golgi Trans-Golgi Network APP_endo APP BACE1 BACE1 APP_endo->BACE1 cleavage by Retromer Retromer Complex APP_endo->Retromer cargo for Abeta Aβ (pathogenic) BACE1->Abeta produces APP_golgi APP Retromer->APP_golgi retrieval to TPT260 This compound (R55) TPT260->Retromer stabilizes

Caption: this compound stabilizes the retromer complex for APP trafficking.

Experimental Workflow for In Vivo Administration of this compound

The following diagram illustrates a general experimental workflow for assessing the efficacy of this compound in an animal model of disease.

TPT260_Workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., MCAO, 5xFAD) TPT260_Prep Prepare this compound Formulation Animal_Model->TPT260_Prep Dose_Selection Determine Dosage and Route TPT260_Prep->Dose_Selection Acclimatization Animal Acclimatization Dose_Selection->Acclimatization Baseline Baseline Measurements Acclimatization->Baseline Administration This compound Administration Baseline->Administration Disease_Induction Disease Induction (if applicable, e.g., MCAO) Administration->Disease_Induction Behavioral Behavioral Testing Disease_Induction->Behavioral Biochemical Biochemical Analysis (e.g., ELISA, Western Blot) Behavioral->Biochemical Histological Histological Analysis Biochemical->Histological Data_Collection Data Collection Histological->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: General workflow for this compound in vivo studies.

References

Application Notes and Protocols for Preparing TPT-260 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: TPT-260 is a small molecule chaperone of the retromer complex, an essential component of the endosomal sorting machinery.[1] Dysfunction of the retromer complex has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease.[1][2] this compound has been shown to stabilize the retromer complex, enhance its function, and thereby rescue pathological phenotypes associated with these diseases.[2][3] Furthermore, this compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway, making it a promising therapeutic candidate for conditions like ischemic stroke. This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO), ensuring accurate and reproducible experimental results.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 260.4 g/mol
CAS Number 769856-81-7
Appearance Solid
Solubility in DMSO ≥8.9 mg/mL
Solubility in DMSO 9 mg/mL (27 mM)
Recommended Storage (Solid) -20°C

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro and in vivo experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated micropipettes and sterile tips

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 260.4 g/mol x 1000 mg/g = 2.604 mg

    • Therefore, 2.604 mg of this compound is needed to make 1 mL of a 10 mM stock solution.

  • Weighing this compound:

    • Carefully weigh out the calculated amount of this compound powder using an analytical balance in a fume hood.

    • Transfer the weighed powder to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For 2.604 mg, add 1 mL of DMSO.

    • Close the tube tightly.

  • Solubilization:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonication is recommended. Place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming in a 37°C water bath can also aid dissolution, but prolonged heating should be avoided to prevent degradation.

  • Storage of Stock Solution:

    • Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. While some sources advise against long-term storage of solutions, proper storage at low temperatures should maintain stability for several weeks to months. It is recommended to use the solution as soon as possible.

Preparation of Working Solutions from Stock

This protocol outlines the dilution of the 10 mM this compound stock solution to a final working concentration for cell-based assays or other experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or experimental buffer

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the final desired concentration and volume. For example, to prepare 1 mL of a 10 µM working solution.

  • Perform a serial dilution (if necessary). Directly diluting the 10 mM stock to a very low final concentration can lead to inaccuracies. A two-step dilution is often preferable.

    • Intermediate Dilution: Prepare an intermediate dilution, for example, 100 µM.

      • Take 1 µL of the 10 mM stock solution and add it to 99 µL of the final buffer/medium.

    • Final Dilution: Prepare the final working solution from the intermediate dilution.

      • Take 100 µL of the 100 µM intermediate solution and add it to 900 µL of the final buffer/medium to get 1 mL of a 10 µM working solution.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound treated samples.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.

TPT260_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cell Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 IKKbeta IKKβ TLR4->IKKbeta activates p65 p65 (NF-κB) IKKbeta->p65 phosphorylates nucleus Nucleus p65->nucleus translocates to NLRP3 NLRP3 Inflammasome nucleus->NLRP3 upregulates IL1beta Pro-inflammatory Cytokines (IL-1β, TNF-α) NLRP3->IL1beta activates TPT260 This compound TPT260->TLR4 inhibits TPT260->IKKbeta inhibits TPT260->p65 inhibits phosphorylation TPT260->NLRP3 inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

TPT260_Stock_Preparation_Workflow start Start calculate 1. Calculate Mass of this compound start->calculate weigh 2. Weigh this compound Powder calculate->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex & Sonicate to Dissolve add_dmso->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store at -20°C aliquot->store end End: Ready for Dilution store->end

Caption: Workflow for this compound stock solution preparation.

References

TPT-260 Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of TPT-260, a small molecule chaperone of the retromer complex. The following sections outline experimental procedures for investigating the efficacy of this compound in cellular models of Alzheimer's Disease and ischemic stroke, including quantitative data on its therapeutic effects and visualizations of the targeted signaling pathway and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in different in vitro models.

Table 1: Effect of this compound on Amyloid-Beta (Aβ) and Phosphorylated Tau (p-Tau) in an In Vitro Model of Alzheimer's Disease

Cell TypeTreatmentDurationOutcomeResult
hiPSC-derived neurons15 µM this compound72 hoursSecreted Aβ 1-40Significant reduction
hiPSC-derived neurons15 µM this compound72 hoursSecreted Aβ 1-42Significant reduction
hiPSC-derived neurons15 µM this compound72 hoursPhosphorylated Tau (p-Tau)Significant reduction

Table 2: Effect of this compound on Pro-inflammatory Markers in an In Vitro Model of Ischemic Stroke

Cell TypePre-treatmentInflammatory StimulusThis compound TreatmentDurationOutcomeResult
Primary MicrogliaThis compound (5, 10, 20 nM)LPS (100 ng/mL) + Nigericin (10 µM)This compound (5, 10, 20 nM)24 hoursIL-1β expressionDose-dependent reduction
Primary MicrogliaThis compound (5, 10, 20 nM)LPS (100 ng/mL) + Nigericin (10 µM)This compound (5, 10, 20 nM)24 hoursTNF-α expressionDose-dependent reduction
Primary MicrogliaThis compound (5, 10, 20 nM)LPS (100 ng/mL) + Nigericin (10 µM)This compound (5, 10, 20 nM)24 hoursNF-κB p65 nuclear translocationSignificant inhibition

Signaling Pathway

This compound is a chaperone of the retromer complex, a key component in endosomal trafficking. In the context of neuroinflammation, particularly in microglia, this compound has been shown to inhibit the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.

TPT260_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates TPT260 This compound Retromer Retromer Complex TPT260->Retromer Stabilizes Retromer->TLR4 Modulates Trafficking (Inhibitory Effect on Signaling) DNA DNA NFkB_nuc->DNA Binds to Inflam_Genes Pro-inflammatory Genes (IL-1β, TNF-α) DNA->Inflam_Genes Transcription

This compound's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

In Vitro Model of Alzheimer's Disease: Aβ and p-Tau Reduction in hiPSC-derived Neurons

This protocol describes the treatment of human induced pluripotent stem cell (hiPSC)-derived neurons with this compound to assess its effect on the secretion of amyloid-beta peptides and the levels of phosphorylated Tau.

Materials:

  • hiPSC-derived neurons

  • Neuronal culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for Aβ 1-40 and Aβ 1-42

  • Antibodies for Western blotting (total Tau, p-Tau)

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Cell Culture: Culture hiPSC-derived neurons according to standard protocols until they are mature and ready for treatment.

  • Treatment Preparation: Prepare a working solution of this compound in neuronal culture medium to a final concentration of 15 µM. Prepare a vehicle control with an equivalent concentration of DMSO.

  • Treatment: Aspirate the existing medium from the neuronal cultures and replace it with the this compound or vehicle control medium.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • Conditioned Medium: After 72 hours, collect the conditioned medium from each well for Aβ ELISA. Centrifuge the medium to remove any cellular debris and store the supernatant at -80°C until analysis.

    • Cell Lysate: Wash the cells with ice-cold PBS and then lyse the cells with an appropriate lysis buffer. Collect the cell lysates for protein quantification and Western blot analysis.

  • Analysis:

    • Aβ ELISA: Measure the concentrations of secreted Aβ 1-40 and Aβ 1-42 in the conditioned medium using specific ELISA kits, following the manufacturer's instructions.

    • Western Blot: Determine the protein concentration of the cell lysates. Perform Western blotting to analyze the levels of total Tau and phosphorylated Tau.

Workflow for this compound treatment of hiPSC-derived neurons.
In Vitro Model of Ischemic Stroke: Inhibition of Microglial Activation

This protocol details the use of this compound to mitigate the pro-inflammatory response of primary microglia stimulated with lipopolysaccharide (LPS) and nigericin, mimicking aspects of ischemic stroke-induced neuroinflammation.[1][2][3]

Materials:

  • Primary microglia

  • Microglial culture medium

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Reagents for immunocytochemistry (e.g., antibodies against NF-κB p65)

  • RNA extraction kit and reagents for qRT-PCR (primers for IL-1β, TNF-α)

  • Cell lysis buffer and reagents for Western blotting

Procedure:

  • Cell Culture: Isolate and culture primary microglia according to standard procedures.

  • Pre-treatment: Pre-treat the microglia with different concentrations of this compound (e.g., 5, 10, 20 nM) or vehicle (DMSO) for 1 hour.

  • Inflammatory Stimulation:

    • Add LPS to a final concentration of 100 ng/mL and incubate for 3 hours.[1]

    • Following the LPS incubation, add nigericin to a final concentration of 10 µM and incubate for an additional 30 minutes.[1]

  • This compound Treatment: After the stimulation period, remove the medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection and Analysis:

    • Immunocytochemistry: Fix the cells and perform immunocytochemistry to visualize the nuclear translocation of NF-κB p65.

    • qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA expression levels of IL-1β and TNF-α.

    • Western Blot: Prepare cell lysates to analyze the protein levels of key inflammatory markers.

Workflow for assessing this compound's anti-inflammatory effects on microglia.

References

Application Note: Western Blot Analysis of Phosphorylated Tau (p-tau) Reduction by TPT-260

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hyperphosphorylated tau protein is a primary hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD), collectively known as tauopathies. The accumulation of pathological, phosphorylated tau (p-tau) into neurofibrillary tangles is strongly correlated with neuronal dysfunction and cognitive decline. TPT-260 is a pharmacological chaperone that stabilizes the retromer complex, a key component of the endosomal sorting machinery.[1] Dysfunction of the retromer has been linked to the pathogenesis of AD, affecting both amyloid-beta (Aβ) and tau pathology.[2][3] this compound enhances retromer function, promoting the trafficking of cargo proteins and facilitating the clearance of pathogenic proteins.[1][4] This application note provides a detailed protocol for the use of this compound in cell culture and subsequent western blot analysis to measure its effect on the levels of phosphorylated tau. The protocol is optimized for human induced pluripotent stem cell (hiPSC)-derived neurons.

Principle

This compound acts by stabilizing the retromer complex, which is crucial for the proper trafficking of proteins within the endo-lysosomal pathway. An intact retromer system is involved in the lysosomal clearance of aggregated tau. By enhancing retromer function, this compound is hypothesized to promote the degradation of p-tau, thereby reducing its intracellular accumulation. This can be quantified by western blot analysis using antibodies specific to key pathological p-tau epitopes, such as AT8 (recognizing pSer202/Thr205) and PHF-1 (recognizing pSer396/Ser404).

Data Presentation

Treatment of hiPSC-derived neurons with this compound has been shown to decrease the levels of phosphorylated tau at specific epitopes. The following table summarizes the qualitative results observed in western blot analyses.

Treatment Groupp-tau EpitopeResultReference
This compoundAT8 (pSer202/Thr205)DecreasedMummy et al., 2023
This compoundPHF-1 (pSer396/Ser404)DecreasedMummy et al., 2023

Signaling Pathway

TPT260_pTau_Pathway cluster_0 Cellular Environment This compound This compound Retromer_Complex Retromer Complex (VPS35, VPS26, VPS29) This compound->Retromer_Complex stabilizes Endosome Endosome Retromer_Complex->Endosome enhances trafficking from Lysosome Lysosome Endosome->Lysosome promotes fusion with Degraded_Tau Tau Degradation Products Lysosome->Degraded_Tau degrades p-tau p-Tau Phosphorylated Tau (p-tau) p-Tau->Endosome enters for clearance

This compound enhances retromer-mediated clearance of p-tau.

Experimental Workflow

Western_Blot_Workflow Cell_Culture Culture hiPSC-derived neurons TPT260_Treatment Treat cells with this compound (or vehicle control) Cell_Culture->TPT260_Treatment Cell_Lysis Lyse cells and collect protein TPT260_Treatment->Cell_Lysis Quantification Determine protein concentration (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-p-tau AT8 or PHF-1) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with ECL substrate Secondary_Ab->Detection Analysis Image and perform densitometry analysis Detection->Analysis

Workflow for Western Blot analysis of p-tau after this compound treatment.

Experimental Protocols

Materials and Reagents
  • hiPSC-derived cortical neurons

  • This compound (Tocris, Cat. No. 6890 or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer (Thermo Fisher, Cat. No. 89900 or equivalent)

  • Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher, Cat. No. 78440 or equivalent)

  • BCA Protein Assay Kit (Thermo Fisher, Cat. No. 23225 or equivalent)

  • Laemmli Sample Buffer (Bio-Rad, Cat. No. 1610747 or equivalent)

  • Tris-Glycine SDS-PAGE Gels (Bio-Rad, Cat. No. 4561096 or equivalent)

  • PVDF Membranes (Bio-Rad, Cat. No. 1620177 or equivalent)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Non-fat dry milk or Bovine Serum Albumin (BSA)

  • Primary Antibodies:

    • Anti-phospho-Tau (Ser202, Thr205) [AT8] (Thermo Fisher, Cat. No. MN1020 or equivalent)

    • Anti-phospho-Tau (Ser396, Ser404) [PHF-1] (Available from various suppliers, check Alzforum for details)

    • Anti-Total Tau Antibody (e.g., Tau-5, Thermo Fisher, Cat. No. MA5-12808 or equivalent)

    • Anti-β-Actin Antibody (Cell Signaling Technology, Cat. No. 4970 or equivalent)

  • HRP-conjugated Secondary Antibodies (e.g., Goat anti-Mouse IgG, HRP-linked; Goat anti-Rabbit IgG, HRP-linked)

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate (Thermo Fisher, Cat. No. 32106 or equivalent)

Cell Culture and this compound Treatment
  • Culture hiPSC-derived cortical neurons according to your standard laboratory protocol.

  • Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.

  • On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Aspirate the old medium from the neurons and replace it with the this compound containing medium or the vehicle control medium.

  • Incubate the cells for the desired treatment duration (e.g., 24-48 hours) at 37°C and 5% CO2.

Protein Extraction
  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Based on the concentrations, normalize all samples to the same concentration with lysis buffer.

Western Blotting
  • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of a Tris-Glycine SDS-PAGE gel. Include a molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (e.g., anti-p-tau AT8 or PHF-1, diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions for AT8 are 1:250-1:2,000. Consult the antibody datasheet for the optimal dilution for PHF-1.

  • The next day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Image the blot using a chemiluminescence detection system.

  • For normalization, the blot can be stripped and re-probed for total tau and/or a loading control like β-actin.

Data Analysis
  • Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to p-tau, total tau, and the loading control.

  • Normalize the p-tau band intensity to the total tau or loading control band intensity for each sample.

  • Compare the normalized p-tau levels in this compound-treated samples to the vehicle-treated control samples to determine the effect of the compound.

Troubleshooting

IssuePossible CauseSolution
No or weak p-tau signal Insufficient protein loadedIncrease the amount of protein loaded per lane.
Low p-tau levels in the cell modelUse a positive control (e.g., lysate from a known tauopathy model).
Primary antibody concentration too lowOptimize the primary antibody dilution.
Inefficient transferVerify transfer efficiency with Ponceau S staining.
High background Insufficient blockingIncrease blocking time or change blocking agent (milk vs. BSA).
Antibody concentration too highDecrease the concentration of primary and/or secondary antibodies.
Insufficient washingIncrease the number and/or duration of washes.
Non-specific bands Antibody cross-reactivityConsult the antibody datasheet for known cross-reactivities. Ensure the use of a validated antibody.
Protein degradationKeep samples on ice and use fresh protease/phosphatase inhibitors.

Conclusion

This application note provides a comprehensive protocol for evaluating the efficacy of this compound in reducing phosphorylated tau levels in a cellular context. By stabilizing the retromer complex, this compound offers a promising therapeutic strategy for targeting tau pathology in neurodegenerative diseases. The described western blot protocol is a robust method for quantifying changes in p-tau and can be adapted for screening other potential therapeutic compounds.

References

TPT-260: A Novel Modulator for Long-Term Potentiation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals in neuroscience.

Introduction:

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory.[1][2][3] The trafficking and surface expression of neurotransmitter receptors, particularly AMPA and NMDA receptors, are critical for the induction and maintenance of LTP.[4][5] The retromer complex is a crucial component of the endosomal protein sorting machinery that mediates the recycling of these receptors back to the cell membrane.

TPT-260 is a small molecule chaperone of the retromer complex, which has been shown to stabilize its function. While direct studies on this compound's effect on LTP are not yet available, its mechanism of action presents a compelling rationale for its investigation as a potential modulator of synaptic plasticity. Dysfunction of the retromer complex, specifically its core component VPS35, has been demonstrated to impair LTP by disrupting the trafficking of AMPA receptors. Therefore, by enhancing retromer function, this compound may promote the synaptic availability of key receptors and facilitate the processes underlying LTP.

This document provides detailed protocols for investigating the effects of this compound on LTP in acute hippocampal slices, a standard model for studying synaptic plasticity.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound in the context of LTP and a typical experimental workflow for its study.

TPT260_LTP_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor AMPA Receptor AMPA Receptor Glutamate->AMPA Receptor Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Activation Endosome Endosome AMPA Receptor->Endosome Internalization CaMKII CaMKII Ca2+ Influx->CaMKII Activation CaMKII->AMPA Receptor Phosphorylation & Insertion Retromer Complex Retromer Complex Endosome->Retromer Complex Sorting Recycled AMPA-R Recycled AMPA-R Retromer Complex->Recycled AMPA-R Recycling This compound This compound This compound->Retromer Complex Stabilization LTP Expression LTP Expression Recycled AMPA-R->LTP Expression Enhanced Synaptic Strength

Caption: Proposed signaling pathway of this compound in enhancing LTP.

LTP_Experimental_Workflow A Prepare Acute Hippocampal Slices B Transfer Slices to Recording Chamber A->B C Equilibration and Baseline Recording (20-30 min) B->C D Bath Application of This compound or Vehicle C->D E Continue Baseline Recording (20-30 min) D->E F Induce LTP (e.g., Theta-Burst Stimulation) E->F G Post-Induction Recording (60+ min) F->G H Data Analysis: Measure fEPSP Slope G->H

Caption: Experimental workflow for studying this compound's effect on LTP.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential effects of this compound on LTP. These tables are for illustrative purposes and are intended to guide data presentation.

Table 1: Effect of this compound on Baseline Synaptic Transmission

Treatment GroupThis compound Conc. (µM)Baseline fEPSP Slope (mV/ms)Fiber Volley Amplitude (mV)
Vehicle (DMSO)0-0.25 ± 0.03-0.12 ± 0.01
This compound1-0.26 ± 0.04-0.11 ± 0.02
This compound10-0.24 ± 0.03-0.12 ± 0.01
This compound50-0.25 ± 0.05-0.13 ± 0.02

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Long-Term Potentiation

Treatment GroupThis compound Conc. (µM)fEPSP Slope (% of Baseline at 60 min post-TBS)
Vehicle (DMSO)0155 ± 8%
This compound1175 ± 10%
This compound10195 ± 12%
This compound50160 ± 9%

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.

Materials:

  • Rodent (e.g., C57BL/6 mouse or Wistar rat)

  • Ice-cold cutting solution (in mM): 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgSO4.

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Incubation chamber

Procedure:

  • Anesthetize the animal and perform decapitation.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2/5% CO2) cutting solution.

  • Isolate the hippocampus.

  • Cut 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold cutting solution.

  • Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for 30 minutes.

  • After recovery, maintain the slices at room temperature in carbogenated aCSF until use.

Protocol 2: Electrophysiological Recording of LTP

This protocol outlines the procedure for extracellular field potential recordings to measure LTP in the CA1 region of the hippocampus.

Materials:

  • Prepared hippocampal slices

  • Recording chamber with perfusion system

  • aCSF

  • This compound stock solution (in DMSO)

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF, 1-3 MΩ resistance)

  • Amplifier, digitizer, and data acquisition software (e.g., pCLAMP, AxoGraph)

Procedure:

  • Transfer a hippocampal slice to the recording chamber and perfuse continuously with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.

  • Position the stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and the recording electrode in the stratum radiatum of the CA1 region.

  • Adjust the stimulation intensity to elicit a field excitatory postsynaptic potential (fEPSP) that is 30-40% of the maximal response.

  • Record a stable baseline of fEPSPs for at least 20-30 minutes, delivering a single stimulus every 30 seconds.

  • Apply this compound or vehicle (DMSO) to the perfusing aCSF at the desired final concentration. Ensure the final DMSO concentration is ≤ 0.1%.

  • Continue to record baseline responses in the presence of the compound for another 20-30 minutes to assess any effects on basal synaptic transmission.

  • Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.

  • Immediately following LTP induction, resume recording fEPSPs every 30 seconds for at least 60 minutes to monitor the potentiation of the synaptic response.

  • Analyze the data by measuring the initial slope of the fEPSP. Normalize the slope values to the average of the pre-LTP induction baseline. LTP is typically quantified as the percentage increase in the fEPSP slope 50-60 minutes after induction.

References

TPT-260: Application in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

Advanced Application Notes and Protocols for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive overview of the utility of TPT-260, a small molecule chaperone of the retromer complex, in preclinical neuroinflammation models. This compound has demonstrated significant therapeutic potential by attenuating neuroinflammatory processes, primarily through the inhibition of M1 microglia activation.[1][2][3][4] This document outlines the underlying mechanism of action, detailed protocols for in vitro and in vivo experimental models, and a summary of key quantitative data. The provided methodologies and data aim to facilitate the adoption and further investigation of this compound as a promising candidate for neuroinflammatory disorders.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, including ischemic stroke, Alzheimer's disease, and traumatic brain injury.[2] Microglia, the resident immune cells of the central nervous system, are the primary mediators of this inflammatory response. In response to injury or pathogenic stimuli, microglia can adopt a pro-inflammatory M1 phenotype, releasing cytotoxic factors such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) that contribute to neuronal damage.

This compound is a small molecule that acts as a chaperone for the retromer complex, a key component in intracellular protein trafficking. By enhancing retromer function, this compound has been shown to modulate cellular signaling pathways implicated in neurodegeneration. Recent studies have highlighted its potent anti-inflammatory effects, specifically its ability to suppress the pro-inflammatory M1 microglial phenotype, presenting a promising therapeutic strategy for neuroinflammatory conditions.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by inhibiting the nuclear factor-κB (NF-κB) signaling pathway and reducing the formation of the NOD-like receptor protein 3 (NLRP3) inflammasome in microglia.

Key Mechanistic Steps:

  • Inhibition of NF-κB Nuclear Translocation: this compound prevents the translocation of the p65 subunit of NF-κB into the nucleus in lipopolysaccharide (LPS)-stimulated microglia. This suppression of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines, including IL-1β and TNF-α.

  • Attenuation of NLRP3 Inflammasome Formation: The compound has been observed to inhibit the formation of the NLRP3 inflammasome. This action decreases the release of mature IL-1β, a potent pro-inflammatory cytokine, thereby alleviating the inflammatory cascade.

Below is a diagram illustrating the proposed signaling pathway through which this compound modulates neuroinflammation.

TPT260_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKβ TLR4->IKK Activates NFkB_p65_I NFkB_p65_I IKK->NFkB_p65_I B Phosphorylates IκBα NFkB_p65 NF-κB p65 B->NFkB_p65 Releases NFkB_p65_nuc NF-κB p65 NFkB_p65->NFkB_p65_nuc Translocates NLRP3_Inflammasome NLRP3 Inflammasome Formation Mature_IL1b Mature IL-1β NLRP3_Inflammasome->Mature_IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β TPT260 This compound TPT260->NFkB_p65 Inhibits Translocation TPT260->NLRP3_Inflammasome Reduces Formation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_p65_nuc->Gene_Transcription Initiates TNFa TNF-α Gene_Transcription->TNFa Produces IL1b_mRNA IL-1β mRNA Gene_Transcription->IL1b_mRNA Produces IL1b_mRNA->Pro_IL1b Translates to

Caption: this compound Mechanism of Action in Microglia.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in neuroinflammation models.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke (MCAO)

ParameterControl (Saline)This compound TreatedOutcome
Neurological Function (Bederson Score) Higher Score (More Deficit)Significantly Lower ScoreImproved Neurological Function
Brain Infarct Area Larger Infarct AreaSignificantly Reduced Infarct AreaNeuroprotective Effect
IL-1β Levels in Brain Tissue ElevatedSignificantly DecreasedAttenuation of Neuroinflammation
TNF-α Levels in Brain Tissue ElevatedSignificantly DecreasedAttenuation of Neuroinflammation

Table 2: In Vitro Effects of this compound on LPS-Stimulated Primary Microglia

ParameterLPS/Nigericin StimulatedThis compound + LPS/NigericinOutcome
NLRP3 Gene Expression UpregulatedSignificantly DecreasedReduced Inflammasome Component
TNF-α Gene Expression UpregulatedSignificantly DecreasedReduced Pro-inflammatory Cytokine
IL-1β Gene Expression UpregulatedSignificantly DecreasedReduced Pro-inflammatory Cytokine
NF-κB p65 Nuclear Localization IncreasedSignificantly DecreasedInhibition of NF-κB Pathway

Experimental Protocols

The following are detailed protocols for inducing and evaluating neuroinflammation in vitro and in vivo, and for assessing the therapeutic effects of this compound.

In Vitro Model: LPS-Induced Neuroinflammation in Primary Microglia

This protocol describes the isolation and culture of primary microglia and the subsequent induction of a pro-inflammatory M1 phenotype using Lipopolysaccharide (LPS).

Materials:

  • Cerebral cortices from neonatal mice (2-day-old)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Lipopolysaccharide (LPS) from E. coli

  • Nigericin

  • This compound

  • Reagents for immunofluorescence, Western blot, and qPCR

Experimental Workflow:

Caption: In Vitro Experimental Workflow.

Protocol Steps:

  • Primary Microglia Isolation and Culture:

    • Isolate cerebral cortices from 2-day-old neonatal mice.

    • Remove meninges and digest the cortical tissue into a single-cell suspension.

    • Culture the cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • After 10-14 days, separate microglia from astrocytes by gentle shaking.

    • Plate the purified microglia for subsequent experiments.

  • Induction of M1 Pro-inflammatory Phenotype:

    • Pre-treat the cultured primary microglia with the desired concentration of this compound for a specified duration (e.g., 1-2 hours).

    • Induce inflammation by treating the cells with LPS (e.g., 1 µg/mL) for 3 hours.

    • For inflammasome activation studies, subsequently treat with Nigericin (e.g., 5 µM) for 30 minutes.

  • Analysis of Inflammatory Markers:

    • Immunofluorescence for NF-κB p65: Fix the cells, permeabilize, and stain with an antibody against the p65 subunit of NF-κB. Use a nuclear counterstain (e.g., DAPI) to assess nuclear translocation via fluorescence microscopy.

    • Quantitative PCR (qPCR): Extract total RNA from the cells and perform reverse transcription. Use qPCR to quantify the relative mRNA expression levels of Nlrp3, Tnf-α, and Il-1β.

    • Western Blot: Lyse the cells and separate proteins by SDS-PAGE. Transfer to a membrane and probe with antibodies against NLRP3, TLR4, phosphorylated IKKβ, phosphorylated p65, and IL-1β to assess protein levels and pathway activation.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the induction of ischemic stroke in mice to model neuroinflammation in vivo and to evaluate the neuroprotective effects of this compound.

Materials:

  • Adult male C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • This compound

  • Saline (vehicle control)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Reagents for ELISA

Experimental Workflow:

Caption: In Vivo Experimental Workflow.

Protocol Steps:

  • MCAO Surgery:

    • Anesthetize the mouse.

    • Perform a midline neck incision and expose the common carotid artery.

    • Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

  • This compound Administration:

    • At a specific time point following MCAO (e.g., 3 hours), administer this compound or saline (vehicle control) to the mice, for example, via intraperitoneal injection.

  • Post-operative Assessment (24 hours post-MCAO):

    • Neurological Function Assessment: Evaluate neurological deficits using a standardized scoring system, such as the Bederson score.

    • Infarct Volume Measurement: Euthanize the mice and harvest the brains. Slice the brains and stain with 2% TTC. The infarct area will appear white, while healthy tissue will be red. Quantify the infarct volume as a percentage of the total brain volume.

    • Cytokine Analysis: Homogenize brain tissue from the ischemic hemisphere and measure the levels of IL-1β and TNF-α using ELISA kits according to the manufacturer's instructions.

Conclusion

This compound represents a promising therapeutic agent for neurological disorders characterized by a significant neuroinflammatory component. Its mechanism of action, centered on the inhibition of M1 microglial activation through the NF-κB and NLRP3 inflammasome pathways, provides a targeted approach to mitigating neuronal damage. The protocols and data presented herein offer a robust framework for researchers to further explore the therapeutic potential of this compound in various neuroinflammation models.

References

Troubleshooting & Optimization

TPT-260 stability in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of TPT-260 in solution and during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound as a solid?

A1: this compound in its solid, crystalline form should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[2]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in several common laboratory solvents. For consistent results, it is recommended to use high-purity, anhydrous solvents. Sonication and gentle heating can aid in dissolution.[4] Refer to the table below for solubility data.

Q3: What is the stability of this compound in solution, and how should I store stock solutions?

A3: It is highly recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, it is best to store aliquots in tightly sealed vials at -80°C for up to one year. Avoid repeated freeze-thaw cycles. Long-term storage of solutions is not recommended due to the potential for degradation.

Q4: I am observing unexpected results in my cell-based assays. Could this be related to this compound stability?

A4: Yes, inconsistent or unexpected results can be a consequence of this compound degradation in solution. If you suspect this, it is crucial to prepare a fresh stock solution from solid this compound and repeat the experiment. For troubleshooting, consider the workflow outlined in the troubleshooting guide below.

Q5: What is the primary mechanism of action of this compound?

A5: this compound is a small molecule chaperone that stabilizes the retromer complex. The retromer complex is essential for the trafficking and recycling of transmembrane proteins from endosomes to the trans-Golgi network. By enhancing retromer stability, this compound can influence various cellular pathways.

Q6: Are there any known signaling pathways affected by this compound?

A6: this compound has been shown to inhibit the NF-κB signaling pathway. It can suppress the nuclear translocation of NF-κB p65 and reduce the expression of downstream pro-inflammatory factors such as IL-1β and TNF-α. This anti-inflammatory effect is mediated, at least in part, by inhibiting the TLR4-IKKβ pathway in microglia.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of this compound in experiments.

This guide provides a logical workflow to determine if the stability of your this compound solution is the root cause of the issue.

TPT260_Troubleshooting start Start: Inconsistent Results check_solution_prep Verify Solution Preparation: - Correct solvent used? - Complete dissolution achieved? start->check_solution_prep fresh_prep Prepare Fresh This compound Solution check_solution_prep->fresh_prep If any doubt repeat_exp Repeat Experiment with Fresh Solution check_solution_prep->repeat_exp If confident in old solution fresh_prep->repeat_exp results_ok Results Consistent? repeat_exp->results_ok issue_resolved Issue Resolved: Solution stability was the cause. results_ok->issue_resolved Yes other_factors Investigate Other Factors: - Assay conditions - Cell health - Reagent quality results_ok->other_factors No

Caption: Troubleshooting workflow for this compound experimental inconsistencies.

Data Summary

This compound Solubility
SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO≥13.9 - 25~41.7 - 75.0Sonication is recommended.
Water≥11.2 - 16.66~33.6 - 49.98Sonication and heating are recommended.
PBS (pH 7.2)10~30.0-
EthanolInsoluble--
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline13.0For in vivo formulations. Sonication is recommended.
This compound Storage and Stability
FormStorage TemperatureRecommended DurationNotes
Solid-20°C≥ 4 yearsKeep in a tightly sealed container.
In Solvent-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound dihydrochloride (MW: 333.32 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound using a calibrated analytical balance. For 1 mg of this compound, you will need 300.01 µL of DMSO to make a 10 mM solution.

  • Add the appropriate volume of DMSO to the this compound solid.

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate for short intervals in a water bath to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particulates.

  • For storage, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes and store at -80°C.

Protocol 2: General Workflow for Assessing this compound Stability in an Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time at a defined temperature.

Materials:

  • Freshly prepared high-concentration this compound stock solution in DMSO.

  • Experimental aqueous buffer (e.g., PBS, cell culture medium).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

  • Incubator or water bath set to the desired temperature.

  • Autosampler vials.

Procedure:

  • Dilute the this compound DMSO stock solution into the experimental aqueous buffer to the final desired concentration.

  • Immediately take a sample (t=0) and analyze it by HPLC to determine the initial peak area of this compound.

  • Incubate the remaining solution at the desired temperature (e.g., 4°C, room temperature, 37°C).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Compare the peak area of this compound at each time point to the initial peak area at t=0 to determine the percentage of this compound remaining.

  • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

This compound Mechanism of Action: Retromer Stabilization

Retromer_Stabilization cluster_endosome Endosome Retromer Retromer Complex (VPS35, VPS26, VPS29) Cargo Cargo Protein (e.g., APP) Retromer->Cargo recognizes and sorts TGN Trans-Golgi Network Cargo->TGN retrograde trafficking TPT260 This compound TPT260->Retromer binds and stabilizes

Caption: this compound acts as a pharmacological chaperone to stabilize the retromer complex.

This compound's Effect on the NF-κB Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKKbeta IKKβ TLR4->IKKbeta activates NFkB_p65_IkappaB NF-κB p65 / IκBα (Inactive Complex) IKKbeta->NFkB_p65_IkappaB phosphorylates IκBα NFkB_p65 NF-κB p65 (Active) NFkB_p65_IkappaB->NFkB_p65 releases Nucleus Nucleus NFkB_p65->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (IL-1β, TNF-α) Nucleus->Proinflammatory_Genes activates TPT260 This compound TPT260->IKKbeta inhibits

Caption: this compound inhibits the NF-κB signaling pathway by targeting TLR4-IKKβ activation.

References

Troubleshooting inconsistent TPT-260 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TPT-260. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during this compound experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, also known as R55, is a small molecule chaperone that stabilizes the retromer complex.[1][2] The retromer complex is crucial for the trafficking and recycling of transmembrane proteins from endosomes to the trans-Golgi network and the plasma membrane. By binding to the VPS35-VPS26-VPS29 core of the retromer, this compound enhances its stability and function.[1][3] This stabilization can rescue endosomal pathology, reduce the secretion of amyloid-beta (Aβ) peptides, and decrease levels of phosphorylated Tau (pTau), phenotypes associated with Alzheimer's disease.[1] Additionally, this compound has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the formation of the NLRP3 inflammasome in microglia.

Q2: I am observing inconsistent results in my cell-based assays. What are the potential causes?

Inconsistent results with this compound can arise from several factors. Here are some key areas to investigate:

  • Cell Line Variability: The genetic background of your cell line is a primary source of variation. For example, the effect of this compound on endosome size and Aβ secretion has been shown to differ between wild-type (WT) and SORL1 mutant or knockout (KO) cell lines.

  • Clonal Variation: When using induced pluripotent stem cell (iPSC)-derived neurons, significant variation can exist between different clones of the same genotype. It is recommended to test multiple clones to ensure the observed effects are consistent.

  • Cell Culture Conditions: Standard cell culture parameters such as media composition, serum concentration, cell density, and passage number can all impact cellular responses to this compound. Ensure these are consistent across experiments.

  • Reagent Quality and Handling: The stability and proper storage of this compound are critical. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles. Similarly, ensure all other reagents, including antibodies and cytokines, are of high quality and handled correctly.

Q3: My in vivo results with this compound in a stroke model are not aligning with published data. What should I check?

Discrepancies in in vivo studies can be complex. Consider the following:

  • Animal Model: The specific strain, age, and sex of the animals can influence the outcomes of stroke models. Methodological differences in inducing ischemia (e.g., middle cerebral artery occlusion - MCAO) can also lead to variability.

  • Dosing and Administration: Verify the dose, route of administration, and timing of this compound treatment relative to the ischemic event. The published literature suggests that this compound can be administered prior to the insult.

  • Outcome Measures: Ensure that the methods for assessing outcomes like infarct volume, neurological scores, and inflammatory markers are consistent and validated.

Troubleshooting Guides

Issue 1: Inconsistent Reduction of Secreted Aβ Levels

If you are observing variable effects of this compound on the levels of secreted amyloid-beta (Aβ) peptides, consult the following guide.

Troubleshooting Workflow

start Start: Inconsistent Aβ Reduction q1 Is the cell line genotype well-characterized (e.g., SORL1 status)? start->q1 s1 Genotype can significantly impact this compound efficacy. Compare results across different genotypes if possible. q1->s1 No q2 Are you using iPSC-derived neurons? q1->q2 Yes s1->q2 s2 Test multiple independent clones to control for clonal variability. q2->s2 Yes q3 Is the correct Aβ species being measured (Aβ40 vs. Aβ42)? q2->q3 No s2->q3 s3 This compound's effect can differ between Aβ species. Analyze both Aβ40 and Aβ42. q3->s3 No q4 Are this compound concentration and treatment time consistent? q3->q4 Yes s3->q4 s4 Optimize this compound concentration and treatment duration for your specific cell line. q4->s4 No end_node Consistent Aβ Reduction Achieved q4->end_node Yes s4->end_node

Caption: Troubleshooting inconsistent Aβ reduction with this compound.

Quantitative Data Summary: Effect of this compound on Aβ Secretion

GenotypeAβ Species% Decrease with this compoundReference
SORL1 KOAβ 1-40Significant Reduction
SORL1 KOAβ 1-42No Significant Reduction
SORL1 +/-Aβ 1-40Greater % Decrease than KO
SORL1 +/-Aβ 1-42Significant Reduction
SORL1 VarAβ 1-40Greater % Decrease than KO
SORL1 VarAβ 1-42Significant Reduction
Issue 2: Variable Anti-Inflammatory Effects in Microglia

If you are experiencing inconsistent results when assessing the anti-inflammatory properties of this compound in microglia, follow this guide.

Troubleshooting Workflow

start Start: Inconsistent Anti-Inflammatory Effects q1 Is the timing of this compound treatment relative to inflammatory stimulus (e.g., LPS) controlled? start->q1 s1 Pre-treatment with this compound before the inflammatory stimulus is often necessary. q1->s1 No q2 Are you assessing NF-κB pathway activation? q1->q2 Yes s1->q2 s2 Measure NF-κB p65 nuclear translocation or phosphorylation of IKKβ and p65. q2->s2 No q3 Are you measuring downstream pro-inflammatory cytokines? q2->q3 Yes s2->q3 s3 Measure both gene expression (e.g., qPCR for TNF-α, IL-1β) and protein levels (e.g., ELISA). q3->s3 No q4 Is cell viability being assessed? q3->q4 Yes s3->q4 s4 This compound is reported to be minimally cytotoxic, but it's crucial to confirm this in your experimental setup. q4->s4 No end_node Consistent Anti-Inflammatory Effects Observed q4->end_node Yes s4->end_node

Caption: Troubleshooting variable anti-inflammatory effects.

Experimental Protocols

Protocol 1: In Vitro Aβ Secretion Assay in iPSC-derived Neurons

This protocol outlines a general procedure for assessing the effect of this compound on Aβ secretion.

  • Cell Culture: Culture iPSC-derived neurons on plates coated with an appropriate substrate (e.g., Matrigel) in a suitable neuronal differentiation medium.

  • This compound Treatment: Once neurons are mature, replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control (e.g., DMSO).

  • Conditioned Media Collection: After the desired treatment duration (e.g., 24-72 hours), collect the conditioned media from each well.

  • Aβ ELISA: Analyze the levels of secreted Aβ40 and Aβ42 in the conditioned media using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Normalize the Aβ levels to the total protein concentration in the corresponding cell lysates.

Protocol 2: Microglia NF-κB Activation Assay

This protocol describes a method to evaluate the effect of this compound on NF-κB activation in primary microglia.

  • Cell Culture: Isolate and culture primary microglia from neonatal mice.

  • This compound Pre-treatment: Pre-treat the microglia with this compound or vehicle for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Stimulate the microglia with lipopolysaccharide (LPS) and, if applicable, nigericin to induce an inflammatory response.

  • Immunofluorescence for p65 Translocation:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Visualize and quantify the nuclear translocation of p65 using fluorescence microscopy.

  • Western Blot for Phosphorylated Proteins:

    • Lyse the cells and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against phosphorylated IKKβ and phosphorylated p65.

    • Use appropriate HRP-conjugated secondary antibodies for detection.

Signaling Pathways

This compound Mechanism of Action in Alzheimer's Disease Models

TPT260 This compound Retromer Retromer Complex (VPS35, VPS26, VPS29) TPT260->Retromer Stabilizes pTau Phosphorylated Tau TPT260->pTau Reduces Endosome Early Endosome Retromer->Endosome Enhances trafficking from TGN Trans-Golgi Network Endosome->TGN Protein Recycling APP Amyloid Precursor Protein (APP) Endosome->APP Reduced APP residence time Abeta Aβ Secretion APP->Abeta Decreased Amyloidogenic Processing

Caption: this compound enhances retromer-mediated protein trafficking.

This compound Anti-Inflammatory Signaling in Microglia

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKβ TLR4->IKK Activates NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylates IκB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Cytokines Gene Transcription TPT260 This compound TPT260->IKK Inhibits

Caption: this compound inhibits the NF-κB inflammatory pathway.

References

Technical Support Center: TPT-260 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of the small molecule chaperone, TPT-260. While published studies suggest this compound is active within the central nervous system (CNS), indicating BBB passage, quantitative data can vary based on experimental setup.[1][2][3][4][5] This guide addresses common issues encountered during these critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected blood-brain barrier permeability of this compound?

A1: While specific, publicly available quantitative data on this compound's BBB penetration is limited, its demonstrated efficacy in animal models of CNS disorders, such as stroke and Alzheimer's disease, strongly suggests that it crosses the BBB to a therapeutically relevant extent. The primary mechanism of transport across the BBB for many small molecules is passive diffusion, which can be predicted using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Q2: Which in vitro model is best for an initial assessment of this compound's passive BBB permeability?

A2: The PAMPA-BBB assay is a cost-effective, high-throughput initial screen for predicting passive BBB permeability. It provides a simplified model that avoids the complexities of active transport and metabolism, ranking compounds based on their ability to cross an artificial lipid membrane. This can be a valuable first step before moving to more complex and resource-intensive cell-based or in vivo models.

Q3: My in vitro cell-based BBB model (e.g., co-culture with astrocytes and pericytes) shows low permeability for this compound. What could be the issue?

A3: Low permeability in a cell-based model can stem from several factors. Firstly, ensure the integrity of your BBB model by measuring Transendothelial Electrical Resistance (TEER). Low TEER values suggest a leaky barrier. Secondly, this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed on brain endothelial cells and actively pump substances out of the brain. Consider co-incubating with a known P-gp inhibitor to investigate this possibility. Lastly, issues with the cell culture itself, such as cell passage number or differentiation state, can impact barrier function.

Q4: I am not detecting this compound in the brain tissue or cerebrospinal fluid (CSF) in my in vivo animal study. What are some potential reasons?

A4: A lack of detection in vivo can be due to several factors. The dose administered may be too low to achieve detectable concentrations in the CNS. Rapid metabolism of this compound in the periphery could also reduce the amount available to cross the BBB. It is also possible that the sampling time point is not optimal to capture the peak CNS concentration. A full pharmacokinetic study, including plasma and brain concentrations at multiple time points, is recommended. The use of sensitive analytical techniques like LC-MS/MS is also crucial for detecting low concentrations.

Q5: How can I differentiate between poor BBB penetration and rapid clearance from the brain for this compound?

A5: In vivo brain microdialysis is a powerful technique to distinguish between these two possibilities. This method allows for the continuous sampling of the unbound drug concentration in the brain's interstitial fluid over time. By comparing the concentration-time profile in the brain to that in the blood, you can determine both the rate of influx across the BBB and the rate of efflux from the brain.

Troubleshooting Guides

In Vitro BBB Models
Issue Possible Cause Troubleshooting Steps
Low or inconsistent TEER values 1. Incomplete cell monolayer formation. 2. Cell contamination (e.g., mycoplasma). 3. Suboptimal cell culture conditions.1. Verify cell seeding density and allow sufficient time for monolayer formation. 2. Routinely test cell cultures for contamination. 3. Optimize media components and incubation conditions.
High variability in permeability results for this compound 1. Inconsistent cell monolayer integrity. 2. Pipetting errors. 3. Issues with the analytical method.1. Monitor TEER for all wells used in the assay. 2. Use calibrated pipettes and ensure proper technique. 3. Validate the analytical method for linearity, accuracy, and precision.
This compound permeability is lower than expected based on physicochemical properties 1. This compound is a substrate for efflux transporters (e.g., P-gp). 2. This compound binds to plasma proteins in the media.1. Perform the permeability assay in the presence and absence of known efflux pump inhibitors. 2. Measure the fraction of this compound unbound in the assay media.
In Vivo Studies
Issue Possible Cause Troubleshooting Steps
No detectable this compound in brain homogenate 1. Insufficient dose. 2. Rapid peripheral metabolism. 3. Inappropriate sample collection time. 4. Insensitive analytical method.1. Conduct a dose-ranging study. 2. Analyze plasma samples for major metabolites. 3. Perform a time-course study to determine Cmax in the brain. 4. Optimize the extraction and LC-MS/MS method for higher sensitivity.
High variability in brain-to-plasma concentration ratios 1. Inconsistent tissue perfusion. 2. Variability in BBB integrity between animals. 3. Analytical variability.1. Ensure complete perfusion of animals to remove blood from the brain vasculature. 2. Use a marker of BBB integrity (e.g., Evans blue) in a subset of animals. 3. Include quality control samples with known concentrations in each analytical run.
Discrepancy between in vitro and in vivo BBB penetration results 1. In vitro model lacks key in vivo components (e.g., specific transporters, metabolic enzymes). 2. Active transport mechanisms not accounted for in simpler models. 3. Species differences between the in vitro cell source and the in vivo animal model.1. Use more complex in vitro models that include co-cultures or are derived from the same species as the in vivo model. 2. Investigate potential active influx or efflux transporters. 3. If possible, use human-derived in vitro models to better predict human BBB penetration.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol is adapted from standard PAMPA procedures.

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phosphatidylcholine in dodecane) to form the artificial membrane.

    • The solvent is allowed to evaporate completely.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a buffer (e.g., PBS, pH 7.4) to the final desired concentration. The final DMSO concentration should be low (e.g., <1%) to avoid affecting membrane integrity.

    • The acceptor wells of a 96-well plate are filled with the same buffer, which may also contain a surfactant to improve the solubility of the permeated compound.

  • Assay Procedure:

    • The donor solution (containing this compound) is added to the filter plate.

    • The filter plate is placed on top of the acceptor plate, creating a "sandwich."

    • The plate sandwich is incubated at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).

  • Quantification:

    • After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Permeability:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_A / (Area * time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

In Vivo Brain Microdialysis

This protocol provides a general overview of the microdialysis procedure.

  • Surgical Implantation of the Microdialysis Probe:

    • Anesthetize the animal (e.g., rat or mouse).

    • Using a stereotaxic frame, implant a microdialysis guide cannula into the brain region of interest.

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2 µL/min).

    • Collect baseline dialysate samples to ensure a stable baseline.

    • Administer this compound to the animal via the desired route (e.g., intravenous, intraperitoneal).

    • Collect dialysate samples at regular intervals for a predetermined duration.

    • Collect blood samples at corresponding time points.

  • Sample Analysis:

    • Analyze the concentration of this compound in the dialysate and plasma samples using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Correct the dialysate concentrations for the in vivo recovery of the microdialysis probe.

    • Plot the unbound brain concentration and plasma concentration versus time.

    • Calculate the brain-to-plasma unbound concentration ratio (Kp,uu).

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation PAMPA PAMPA-BBB Cell_based Cell-based Assay (e.g., co-culture) PAMPA->Cell_based Passive Permeability PK Pharmacokinetics (Brain & Plasma) Cell_based->PK Proceed if permeable Microdialysis Microdialysis PK->Microdialysis Unbound Concentration

Caption: A typical experimental workflow for assessing the BBB penetration of a small molecule.

Caption: A troubleshooting flowchart for low in vitro BBB permeability results.

signaling_pathway TPT260 This compound BBB Blood-Brain Barrier TPT260->BBB Penetrates Retromer Retromer Complex BBB->Retromer Acts on NFkB NF-κB Signaling Retromer->NFkB Inhibits Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Reduces Neuronal_Injury Neuronal Injury Neuroinflammation->Neuronal_Injury Leads to

Caption: Proposed mechanism of this compound action in the CNS following BBB penetration.

References

TPT-260 long-term treatment side effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on preclinical research and is intended for informational purposes for researchers, scientists, and drug development professionals. As of the latest available data, TPT-260 has not undergone extensive clinical trials in humans, and therefore, information regarding its long-term treatment side effects in humans is not available. The information provided here is derived from in vitro and in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule chaperone that stabilizes the retromer complex.[1][2] The retromer complex is crucial for the recycling and trafficking of membrane protein receptors within the cell.[1] By enhancing retromer function, this compound is being investigated for its therapeutic potential in neurodegenerative diseases like Alzheimer's and in conditions such as ischemic stroke.[1][3]

Q2: What are the known therapeutic effects of this compound in preclinical models?

Preclinical studies have shown that this compound can produce several beneficial effects in disease models:

  • In Alzheimer's Disease Models: this compound treatment has been shown to rescue endo-lysosomal trafficking deficits, reduce secreted amyloid-beta (Aβ) peptides, and lower phosphorylated Tau (p-Tau) levels in human induced pluripotent stem cell (hiPSC)-derived neurons with SORL1 mutations, which are linked to Alzheimer's disease.

  • In Ischemic Stroke Models: In animal models of ischemic stroke, this compound significantly reduced the brain infarct area, decreased inflammation, and improved neurological function.

Q3: How does this compound impact neuroinflammation?

This compound has been shown to have anti-inflammatory effects by inhibiting the pro-inflammatory activation of microglia, the primary immune cells of the brain. It achieves this by suppressing the NF-κB signaling pathway, which in turn reduces the expression and release of pro-inflammatory cytokines such as IL-1β and TNF-α. This compound also inhibits the formation of the NOD-like receptor protein 3 (NLRP3) inflammasome.

Q4: Has the cytotoxicity of this compound been evaluated in preclinical studies?

Yes, in preclinical studies, this compound has been described as a "minimally cytotoxic" small molecule. In studies involving primary microglia cultures, this compound treatment did not negatively affect cell viability or cell membrane integrity.

Preclinical Data Summary

Model System Key Findings Reported Safety/Cytotoxicity Reference
hiPSC-derived neurons (SORL1 deficient)Rescued endosomal pathology, reduced secreted Aβ, lowered p-Tau levels.Not explicitly detailed in the provided abstract.
Middle Cerebral Artery Occlusion (MCAO) mouse model of ischemic strokeSignificantly reduced brain infarct area, decreased neuroinflammation, improved neurological function.Described as "minimally cytotoxic".
Primary microglia culturesInhibited lipopolysaccharide (LPS)-induced M1 microglial activation, suppressed NF-κB signaling, reduced pro-inflammatory cytokine release.Did not affect cell viability or cause cell damage in microglia.

Signaling Pathway Diagram

TPT260_Mechanism cluster_cell Microglia cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKKβ TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IkB->NFkB inhibits nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to cytokines Pro-inflammatory Genes (TNF-α, IL-1β, NLRP3) DNA->cytokines promotes transcription NLRP3 NLRP3 Inflammasome cytokines->NLRP3 upregulates IL1b Mature IL-1β NLRP3->IL1b promotes maturation TPT260 This compound TPT260->IKK inhibits TPT260->NLRP3 inhibits

Caption: this compound's anti-inflammatory mechanism in microglia.

Troubleshooting Guide for Researchers

Issue Encountered Potential Cause Suggested Action
Variability in Aβ reduction in neuronal cultures The rescue effect of this compound may depend on the specific genetic background of the cells (e.g., presence of at least one functional copy of SORL1).Stratify experiments based on the SORL1 genotype (e.g., knockout vs. heterozygous vs. risk variant) to assess differential effects.
Unexpected off-target effects in cellular assays While reported as minimally cytotoxic, high concentrations or specific cell line sensitivities could lead to toxicity.Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and assay.
Lack of anti-inflammatory effect in microglia The inflammatory stimulus may be too potent or acting through a pathway not modulated by this compound.Confirm the activation of the NF-κB pathway in your model. Consider co-treatment with other agents to investigate synergistic effects.
Difficulty replicating in vivo neuroprotective effects The timing of administration, dosage, and the specific animal model of stroke can significantly impact outcomes.Review the detailed experimental protocols from published studies, paying close attention to the therapeutic window and dose used.

Experimental Protocols

Detailed experimental methodologies for the key experiments cited can be found in the primary research articles. For instance, the protocol for the middle cerebral artery occlusion (MCAO) animal model and the culture of primary microglia for stimulation with lipopolysaccharides are described in the study by Yin et al., published in the Journal of Inflammation Research. This includes specifics on this compound administration, TTC staining for infarct area, and analysis of NF-κB nuclear translocation. For protocols related to hiPSC-derived neurons, including the measurement of secreted Aβ peptides via ELISA, refer to the bioRxiv preprint by Mishra et al.

Note: This information is for research and developmental purposes only. The clinical safety and efficacy of this compound in humans have not been established. Researchers should always adhere to institutional and national guidelines for laboratory safety and animal welfare.

References

Technical Support Center: TPT-260 and Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing TPT-260 in experiments involving immunofluorescence (IF). This resource provides troubleshooting guidance and frequently asked questions to address potential interactions of this compound with your IF protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule chaperone of the retromer complex, a key component of the cellular machinery responsible for sorting and trafficking of transmembrane proteins. By stabilizing the retromer complex, this compound enhances the recycling of proteins from endosomes to the trans-Golgi network and the cell surface. This action can influence the localization and levels of various proteins, including those involved in neurodegenerative diseases.

Q2: Can this compound treatment affect the expression or localization of my protein of interest in an immunofluorescence experiment?

Yes. Since this compound modulates protein trafficking by enhancing retromer function, it can alter the subcellular localization of proteins that are sorted through this pathway. For instance, it has been shown to affect the localization of proteins like the retromer core component VPS35 and the Amyloid Precursor Protein (APP) in early endosomes.[1] Therefore, if your protein of interest is a cargo of the retromer complex, you may observe changes in its distribution within the cell upon this compound treatment.

Q3: Are there any known off-target effects of this compound that could interfere with my immunofluorescence staining?

This compound has been shown to have anti-inflammatory effects by inhibiting the activation of M1 microglia. It achieves this by suppressing the nuclear translocation of NF-κB and consequently reducing the expression of pro-inflammatory cytokines like IL-1β and TNF-α.[2][3] If your experimental model involves an inflammatory component, or if your protein of interest is regulated by NF-κB, this compound treatment could indirectly affect its expression levels, which would be reflected in your immunofluorescence signal.

Q4: I am studying Alzheimer's disease pathology. What are the reported effects of this compound on Amyloid-beta (Aβ) and phosphorylated Tau (p-Tau)?

This compound has been reported to reduce the levels of secreted Aβ peptides (Aβ1-40 and Aβ1-42) and decrease the levels of phosphorylated Tau at several epitopes in cellular models of Alzheimer's disease.[1][2] These effects are believed to be mediated by the enhancement of retromer function, which can influence the processing of APP and the clearance of Tau.

Troubleshooting Guide

This guide addresses common issues that may arise when performing immunofluorescence experiments in the presence of this compound.

Problem Potential Cause Related to this compound Suggested Solution
Weak or No Signal Altered Protein Localization: this compound may have shifted the protein of interest to a different subcellular compartment, leading to its apparent absence in the expected location.- Perform co-localization studies with markers for different organelles (e.g., early endosomes, Golgi apparatus, lysosomes) to determine the new location of your protein.- Consult literature to see if your protein is a known retromer cargo.
Decreased Protein Expression: The anti-inflammatory effects of this compound via NF-κB inhibition might have downregulated the expression of your target protein.- Perform a western blot to quantify the total protein levels in this compound treated vs. untreated samples.- If expression is reduced, consider whether this is a relevant biological effect for your study.
High Background Staining Altered Cellular Morphology: this compound's effect on endosomal trafficking could potentially lead to subtle changes in cell morphology, which might contribute to non-specific antibody binding.- Optimize blocking conditions by increasing the concentration or duration of the blocking step.- Use a blocking serum from the same species as the secondary antibody.- Ensure adequate washing steps to remove unbound antibodies.
Unexpected Staining Pattern Redistribution of Target Protein: As a retromer chaperone, this compound is designed to alter the trafficking of specific proteins. The observed "unexpected" pattern may be a direct and intended consequence of the treatment.- Carefully document the new staining pattern and compare it with established markers for subcellular compartments.- This could be a key finding of your experiment.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on secreted Amyloid-beta (Aβ) and phosphorylated Tau (p-Tau) levels in human induced pluripotent stem cell (hiPSC)-derived neurons with different SORL1 genotypes (a gene associated with Alzheimer's disease).

GenotypeTreatment% Decrease in Secreted Aβ1-40 (mean ± SD)% Decrease in Secreted Aβ1-42 (mean ± SD)% Decrease in p-Tau (Thr231) (mean ± SD)
SORL1 Wild-Type (WT) This compoundNot explicitly stated, but treatment reduces levels.Not explicitly stated, but treatment reduces levels.Significant reduction
SORL1 +/- This compoundGreater decrease compared to SORL1 KOGreater decrease compared to SORL1 KOSignificant reduction
SORL1 Var This compoundGreater decrease compared to SORL1 KOGreater decrease compared to SORL1 KOSignificant reduction
SORL1 KO This compoundSignificant reductionNo significant reductionSignificant reduction

Data summarized from "Retromer enhancement with this compound reduces AD pathological phenotypes". The exact percentage values were not provided in the abstract, but the relative effects are described.

Experimental Protocols

Standard Immunofluorescence Protocol for Cultured Cells

This protocol provides a general workflow for immunofluorescence staining of cultured cells treated with this compound. Optimization of antibody concentrations, incubation times, and blocking reagents may be necessary for specific targets.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum and 0.1% Triton X-100 in PBS)

  • Primary Antibody Dilution Buffer (e.g., 1% BSA and 0.1% Triton X-100 in PBS)

  • Primary antibody against the target protein

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Plate cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency. Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control group.

  • Fixation: Aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Blocking: Aspirate the Permeabilization Buffer and add Blocking Buffer. Incubate for at least 1 hour at room temperature to block non-specific antibody binding sites.

  • Primary Antibody Incubation: Dilute the primary antibody in Primary Antibody Dilution Buffer to its optimal concentration. Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Aspirate the wash buffer and add the diluted secondary antibody solution. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Aspirate the secondary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature, protected from light.

  • Mounting: Wash the cells one final time with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways influenced by this compound.

Retromer_Pathway cluster_endosome Early Endosome cluster_golgi Trans-Golgi Network cluster_pm Plasma Membrane Cargo Cargo Protein (e.g., APP, Receptors) Retromer Retromer Complex (Vps35, Vps26, Vps29) Cargo->Retromer binds Lysosome Lysosomal Degradation Cargo->Lysosome default pathway (without retromer) WASH WASH Complex Retromer->WASH SNX Sorting Nexins Retromer->SNX TPT260 This compound TPT260->Retromer stabilizes PM Recycling to Plasma Membrane WASH->PM recycling Golgi Recycling to Golgi SNX->Golgi retrograde trafficking

Caption: this compound stabilizes the retromer complex in the early endosome.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm (Microglia) cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB_IkB NF-κB-IκB (inactive complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases TPT260 This compound TPT260->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Genes (IL-1β, TNF-α) DNA->Cytokines transcription

Caption: this compound inhibits the nuclear translocation of NF-κB in microglia.

References

Technical Support Center: Preventing TPT-260 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TPT-260. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the precipitation of this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a small molecule chaperone of the retromer complex, which is involved in the recycling of cell membrane protein receptors.[1][2] Like many small molecule inhibitors, this compound is a hydrophobic organic compound.[3] Its limited aqueous solubility can lead to precipitation when a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous cell culture medium.[4][5]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?

To minimize cytotoxicity and its effects on compound solubility, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%. It is crucial to always include a vehicle control with the same final DMSO concentration in your experiments.

Q3: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?

Directly dissolving this compound in aqueous buffers is generally not recommended due to its low aqueous solubility. A high-concentration stock solution should be prepared in an appropriate organic solvent, such as anhydrous, high-purity DMSO.

Q4: My this compound stock solution in DMSO appears cloudy after storage at -20°C. What should I do?

Precipitation can occur in DMSO stock solutions upon storage, particularly after freeze-thaw cycles. Before use, gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved. To avoid this issue, it is best to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

Q5: Can the type of cell culture medium affect this compound solubility?

Yes, components within the cell culture medium, such as salts, proteins, and pH, can influence the solubility of this compound. Interactions with these components can sometimes lead to the formation of insoluble complexes. If you consistently experience precipitation, testing the solubility in different basal media formulations may be beneficial.

Troubleshooting Guides

This section provides solutions to specific precipitation issues you might encounter during your experiments.

Issue Possible Cause(s) Suggested Solution(s)
Immediate precipitation upon adding this compound stock to media Rapid Solvent Exchange: Adding a highly concentrated DMSO stock directly to the aqueous medium causes a rapid change in the solvent environment, leading to precipitation.Stepwise Dilution: First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of the medium. Slow Addition with Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
Localized High Concentration: The initial point of contact between the stock solution and the medium has a very high concentration of this compound, exceeding its solubility limit.Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution, as solubility can be temperature-dependent.
Media becomes cloudy or develops a precipitate after incubation Temperature Shift: Moving plates between room temperature and a 37°C incubator can cause temperature fluctuations that affect solubility.Minimize Temperature Cycling: Reduce the amount of time culture vessels are outside the incubator.
pH Shift: The CO2 environment in an incubator can lower the pH of the medium, which may affect the solubility of pH-sensitive compounds.Use Buffered Media: Employ a well-buffered medium, such as one containing HEPES, to maintain a stable pH.
Interaction with Media Components: Over time, this compound may interact with salts or other media components to form insoluble complexes.Assess Stability: Test the stability of this compound in your specific medium over the duration of your experiment.
Media Evaporation: In long-term experiments, evaporation can increase the concentration of this compound and other solutes, leading to precipitation.Ensure Proper Humidification: Maintain proper humidity levels in your incubator and use low-evaporation lids or sealing films for long-term cultures.
Quantitative Data Summary

The solubility of this compound can be influenced by the solvent and the presence of co-solvents. Below is a summary of solubility data for this compound.

Solvent Concentration (mg/mL) Molar Concentration (mM) Notes
H₂O16.6649.98Sonication and heating are recommended.
DMSO927Sonication is recommended.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline13A common formulation for in vivo studies. Sonication is recommended.

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C with appropriate CO₂

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 27 mM).

    • Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.

  • Prepare Serial Dilutions:

    • Pre-warm your cell culture medium to 37°C.

    • Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to perform a 2-fold serial dilution.

    • For example, to make a 100 µM solution from a 27 mM stock, you would perform a 1:270 dilution (e.g., 1 µL of stock in 269 µL of media).

    • Vortex gently immediately after adding the stock to each tube.

  • Incubation and Observation:

    • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your longest planned experiment.

    • Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film) at several time points (e.g., 1, 4, 24, and 48 hours).

    • For a more objective assessment, examine a small aliquot of each dilution under a microscope to look for crystalline structures.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working soluble concentration for this compound in your specific medium and under your experimental conditions.

Visualizations

Troubleshooting Workflow for this compound Precipitation

Caption: A flowchart for troubleshooting this compound precipitation issues.

Signaling Pathway of this compound Action

TPT260_Signaling_Pathway TPT260 This compound Retromer Retromer Complex (VPS35, VPS29, VPS26) TPT260->Retromer stabilizes Endosome Endosome Retromer->Endosome associates with TGN Trans-Golgi Network CellSurface Cell Surface Endosome->TGN Retrograde Transport Endosome->CellSurface Recycling Lysosome Lysosome (Degradation) Endosome->Lysosome Default Pathway Cargo Cargo Proteins (e.g., Receptors)

Caption: this compound stabilizes the retromer complex for protein recycling.

References

TPT-260 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals using TPT-260. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the stability and efficacy of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as R55, is a small molecule that functions as a pharmacological chaperone for the retromer complex.[1][2] The retromer complex is essential for trafficking specific proteins out of endosomes to other cellular compartments.[3] this compound stabilizes this complex, enhancing its function. In the context of neurodegenerative diseases like Alzheimer's, this enhanced function helps to redirect amyloid precursor protein (APP) away from the endosome, where it can be cleaved into pathogenic amyloid-beta (Aβ) fragments.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored under the conditions specified on the product's certificate of analysis. Generally, it is supplied as a crystalline solid (hydrochloride salt) and should be stored at -20°C or -80°C. Depending on the supplier, it may be shipped at room temperature, but long-term storage should be at the recommended low temperatures.

Q3: In what experimental models has this compound been shown to be effective?

This compound has demonstrated efficacy in various preclinical models:

  • Alzheimer's Disease (AD): In human induced pluripotent stem cell (hiPSC)-derived neurons with genetic defects in SORL1 (a gene associated with AD), this compound treatment has been shown to rescue endosomal pathologies, reduce the secretion of Aβ peptides, and decrease levels of phosphorylated Tau (p-Tau).

  • Ischemic Stroke: In a mouse model of middle cerebral artery occlusion (MCAO), this compound significantly reduced brain infarct area and inflammation, and improved neurological function. It has been shown to suppress the activation of M1 microglia, key mediators of neuroinflammation.

  • Parkinson's Disease (PD): By enhancing retromer function, stabilizers like this compound have been shown to aid in the clearance of α-synuclein inclusions in cellular models of Parkinson's disease.

Troubleshooting Guide

Issue 1: No observable effect of this compound on Aβ levels or Tau phosphorylation.

Potential Cause Troubleshooting Step
Suboptimal Concentration The effective concentration of this compound can be cell-type and context-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific model. In cultured hippocampal neurons, this compound has been shown to act in a dose-dependent manner.
Incorrect Vehicle Control Ensure that the vehicle control (e.g., DMSO) is used at the same final concentration as in the this compound treated samples, as the vehicle itself can sometimes have cellular effects.
Cellular Health Confirm that the cells are healthy and not overly confluent, as this can affect protein trafficking and signaling pathways. This compound is reported to be minimally cytotoxic.
Retromer Complex Integrity The effect of this compound is dependent on the presence of a functional retromer complex. Verify the expression of core retromer components (e.g., VPS35, VPS26, VPS29) in your cell model.

Issue 2: Unexpected or off-target effects observed.

Potential Cause Troubleshooting Step
High Concentration High concentrations of any small molecule can lead to off-target effects. Lower the concentration of this compound to the lowest effective dose determined from your dose-response studies.
Purity of the Compound Ensure the purity of the this compound being used. Impurities could contribute to unexpected biological activities. Always use a high-purity compound from a reputable supplier.
Complex Biological System This compound's enhancement of the retromer complex can affect multiple downstream pathways beyond APP trafficking. Consider the broader role of retromer in your experimental system.

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on Secreted Aβ Levels

This protocol is adapted from studies on hiPSC-derived neurons.

  • Cell Culture: Plate hiPSC-derived cortical neurons in appropriate culture vessels and allow them to mature.

  • Treatment: Treat the neurons with the desired concentration of this compound or vehicle control (e.g., DMSO) for 48 hours.

  • Sample Collection: Collect the conditioned media from each well.

  • Aβ Measurement: Measure the levels of secreted Aβ40 and Aβ42 in the media using a chemiluminescent enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the Aβ42/Aβ40 ratio. A decrease in this ratio is indicative of a therapeutic effect. Data can be represented as mean ± SD from multiple replicates.

Visualizing Key Processes

Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow.

TPT260_Mechanism cluster_endosome Early Endosome cluster_golgi Trans-Golgi Network APP APP Amyloidogenic Amyloidogenic Processing (BACE1) APP->Amyloidogenic Default Pathway RecycledAPP Recycled APP APP->RecycledAPP Retromer Retromer Complex StabilizedRetromer Stabilized Retromer Retromer->StabilizedRetromer Abeta Aβ Peptides Amyloidogenic->Abeta TPT260 This compound TPT260->Retromer StabilizedRetromer->APP Enhances Recycling

Caption: this compound stabilizes the retromer complex, promoting APP recycling and reducing Aβ production.

TPT260_Workflow start Start: Experimental Setup (e.g., hiPSC-derived neurons) treatment Treatment Application: - this compound (various concentrations) - Vehicle Control (e.g., DMSO) start->treatment incubation Incubation (e.g., 48 hours) treatment->incubation collection Sample Collection: - Conditioned Media - Cell Lysate incubation->collection analysis Downstream Analysis collection->analysis elisa ELISA for Secreted Aβ analysis->elisa Media western Western Blot for p-Tau/Total Tau analysis->western Lysate imaging Immunofluorescence for Protein Localization analysis->imaging Cells results Data Analysis and Interpretation elisa->results western->results imaging->results

Caption: A general experimental workflow for assessing the cellular effects of this compound.

TPT260_Troubleshooting start Issue: No effect of this compound observed check_conc Was a dose-response experiment performed? start->check_conc perform_dose Action: Perform dose-response to find optimal concentration check_conc->perform_dose No check_vehicle Is the vehicle control appropriate and consistent? check_conc->check_vehicle Yes perform_dose->check_vehicle correct_vehicle Action: Use correct vehicle at the same final concentration check_vehicle->correct_vehicle No check_health Are the cells healthy and not overly confluent? check_vehicle->check_health Yes correct_vehicle->check_health optimize_culture Action: Optimize cell culture conditions check_health->optimize_culture No check_retromer Is the retromer complex expressed and functional? check_health->check_retromer Yes optimize_culture->check_retromer verify_expression Action: Verify expression of retromer components (e.g., VPS35) check_retromer->verify_expression Unsure end Re-evaluate Experiment check_retromer->end Yes verify_expression->end

Caption: A troubleshooting flowchart for experiments where this compound shows no observable effect.

References

TPT-260 Technical Support Center: Dosage Adjustment for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the TPT-260 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in designing and conducting experiments involving this compound. The following troubleshooting guides and frequently asked questions (FAQs) will help address specific issues you may encounter when determining the appropriate dosage of this compound for various animal models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for my animal model?

A1: As specific preclinical dosage and pharmacokinetic data for this compound are not yet publicly available, a definitive recommended starting dose cannot be provided. However, a systematic approach to determine the optimal dose for your specific animal model is crucial. It is recommended to begin with a dose-ranging study to identify the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL).

The initial doses for this study can be estimated by:

  • In Vitro to In Vivo Extrapolation (IVIVE): Utilize data from in vitro assays to estimate a starting in vivo dose. This involves converting effective in vitro concentrations to an equivalent in vivo dose, considering factors like compound metabolism and clearance.

  • Literature Review: Examine studies on compounds with similar mechanisms of action or structural properties to inform a potential starting dose range.

Q2: How can I adjust the this compound dosage between different animal species?

A2: Allometric scaling is a widely accepted method for estimating equivalent doses between different animal species based on their body surface area.[1][2][3][4] This method is generally more accurate than simple weight-based conversions because it accounts for differences in metabolic rates.[1] The Human Equivalent Dose (HED) can be calculated from an animal's NOAEL, which can then be used to estimate an equivalent dose for another animal species.

Q3: What is the mechanism of action of this compound?

A3: this compound is a small molecule chaperone of the retromer complex, which is essential for the recycling and trafficking of membrane protein receptors. By stabilizing the retromer complex, this compound has been shown to have therapeutic potential in models of neurodegenerative diseases like Alzheimer's disease and ischemic stroke. In a mouse model of ischemic stroke, this compound demonstrated anti-inflammatory effects by inhibiting the activation of M1 microglia, a key mediator of neuroinflammation. This was achieved by suppressing the NF-κB signaling pathway.

Troubleshooting Guide

Problem: I am observing unexpected toxicity or adverse effects in my animal model.

  • Possible Cause: The administered dose of this compound may be too high.

  • Solution:

    • Immediately reduce the dosage or temporarily halt the administration.

    • Carefully review your dose calculation and preparation procedures to rule out any errors.

    • Conduct a thorough dose-ranging study to determine the Maximum Tolerated Dose (MTD) in your specific animal model and strain.

    • Consider the route of administration, as it can significantly impact the pharmacokinetic profile and toxicity of the compound.

Problem: I am not observing the expected therapeutic effect.

  • Possible Cause: The administered dose of this compound may be too low.

  • Solution:

    • Gradually escalate the dose in a stepwise manner, closely monitoring for any signs of toxicity.

    • Ensure that the formulation and route of administration are appropriate for achieving sufficient bioavailability.

    • Verify the biological activity of your this compound stock through in vitro assays.

    • Consider that the therapeutic window for this compound may be narrow, requiring precise dose optimization.

Problem: I am seeing high variability in the response to this compound between individual animals.

  • Possible Cause: Biological variability, inconsistencies in experimental procedures, or issues with the drug formulation.

  • Solution:

    • Increase the number of animals per group to improve statistical power.

    • Standardize all experimental procedures, including animal handling, dosing times, and environmental conditions.

    • Ensure the homogeneity of the this compound formulation. For suspensions, ensure adequate mixing before each administration.

    • Consider potential differences in metabolism due to age, sex, or genetic background of the animals.

Data Presentation

Table 1: Allometric Scaling Factors for Dose Conversion Between Species

This table provides the commonly used K_m factors for converting doses based on body surface area. The K_m factor is the body weight (kg) divided by the body surface area (m²).

SpeciesBody Weight (kg)Body Surface Area (m²)K_m Factor
Mouse0.020.00663.0
Rat0.150.0256.0
Rabbit1.50.12512.0
Dog100.5020.0
Human601.6237.0

To convert a dose from Animal Species 1 to Animal Species 2, use the following formula: Dose (Species 2) = Dose (Species 1) x (K_m (Species 1) / K_m (Species 2))

Experimental Protocols

Protocol 1: Dose-Ranging Study to Determine Maximum Tolerated Dose (MTD)

  • Animal Selection: Select a sufficient number of healthy, age- and weight-matched animals for the study.

  • Group Allocation: Divide animals into a control group (vehicle only) and at least three dose groups (low, medium, and high).

  • Dose Selection: The starting dose can be estimated from in vitro data or literature on similar compounds. Subsequent doses should be escalated by a consistent factor (e.g., 2-fold or 3-fold).

  • Administration: Administer this compound via the intended experimental route.

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Data Collection: Record all observations systematically. At the end of the study, perform gross necropsy and histopathological analysis of major organs.

  • MTD Determination: The MTD is the highest dose that does not cause significant overt toxicity or more than a 10% loss in body weight.

Protocol 2: Pharmacokinetic (PK) Study

  • Animal Cannulation (Optional): For serial blood sampling, cannulation of a major blood vessel (e.g., jugular vein) may be performed.

  • Drug Administration: Administer a single dose of this compound at a dose level determined to be safe from the MTD study.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Use appropriate software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Mandatory Visualizations

Caption: this compound Signaling Pathway in Microglia.

Dose_Adjustment_Workflow Start Start In Vitro Data / Literature Review In Vitro Data / Literature Review Start->In Vitro Data / Literature Review Estimate Starting Dose Range Estimate Starting Dose Range In Vitro Data / Literature Review->Estimate Starting Dose Range Dose-Ranging Study (MTD) Dose-Ranging Study (MTD) Estimate Starting Dose Range->Dose-Ranging Study (MTD) Toxicity Observed? Toxicity Observed? Dose-Ranging Study (MTD)->Toxicity Observed? Toxicity Observed?->Estimate Starting Dose Range Yes, Refine Dose Select NOAEL Select NOAEL Toxicity Observed?->Select NOAEL No Pharmacokinetic (PK) Study Pharmacokinetic (PK) Study Select NOAEL->Pharmacokinetic (PK) Study Allometric Scaling for New Species Allometric Scaling for New Species Pharmacokinetic (PK) Study->Allometric Scaling for New Species Efficacy Studies Efficacy Studies Allometric Scaling for New Species->Efficacy Studies End End Efficacy Studies->End

Caption: Experimental Workflow for this compound Dose Adjustment.

References

Validation & Comparative

A Head-to-Head Comparison of Retromer Chaperones: TPT-260 (R55) vs. R33 (TPT-172)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The retromer complex, a crucial component of the cellular endosomal sorting machinery, has emerged as a significant therapeutic target for neurodegenerative diseases such as Alzheimer's. This protein complex is vital for the trafficking of transmembrane proteins, including the Amyloid Precursor Protein (APP), away from pathways that lead to the production of pathogenic amyloid-beta (Aβ) peptides. Pharmacological chaperones that stabilize and enhance the function of the retromer complex are a promising therapeutic strategy. This guide provides an objective comparison of two such chaperones, TPT-260 (also known as R55) and its analog, R33 (also known as TPT-172), based on available experimental data.

Mechanism of Action: Stabilizing the Retromer Core

Both this compound (R55) and R33 (TPT-172) are small molecule pharmacological chaperones designed to stabilize the core of the retromer complex, which consists of the proteins VPS35, VPS26, and VPS29.[1][2] These chaperones are thiophene thiourea derivatives that are thought to bind to the interface between VPS35 and VPS29, a known weak point in the complex.[3][4] By stabilizing this interaction, they prevent the degradation of the retromer complex, leading to increased levels of its protein components and enhanced function in trafficking cellular cargo.[3]

dot

cluster_endosome Early Endosome cluster_chaperone Pharmacological Intervention cluster_golgi Trans-Golgi Network APP APP BACE1 BACE1 APP->BACE1 Interaction APP_BACE1 APP Cleavage by BACE1 APP->APP_BACE1 Recycled_APP Recycled APP APP->Recycled_APP Recycling Pathway Retromer Retromer Complex (VPS35, VPS26, VPS29) Retromer->APP Traffics away from BACE1 BACE1->APP_BACE1 Abeta Amyloid-beta (Aβ) (Pathogenic) APP_BACE1->Abeta Generates Aβ Neurodegeneration Neurodegeneration Abeta->Neurodegeneration TPT260_R33 This compound (R55) or R33 (TPT-172) TPT260_R33->Retromer Stabilizes

Caption: Retromer-mediated trafficking of APP and the action of pharmacological chaperones.

Quantitative Performance Data

The following tables summarize the quantitative effects of this compound (R55) and R33 (TPT-172) on key biomarkers of neurodegeneration as reported in various studies.

Table 1: Effect on Retromer Protein Levels

CompoundModel SystemTreatmentChange in Vps35 LevelsChange in Vps26 LevelsCitation
This compound (R55) Primary mouse hippocampal neurons5 µM for 48h~80% increase~50% increase
R33 (TPT-172) Primary mouse hippocampal neurons5 µM for 48h~22% increaseNot reported

Table 2: Effect on Amyloid-beta (Aβ) Peptides

CompoundModel SystemTreatmentChange in Aβ 1-40Change in Aβ 1-42Citation
This compound (R55) Primary mouse hippocampal neurons5 µM~24% reduction~28% reduction
R33 (TPT-172) hiPSC-derived neurons (NDC & SAD)72h treatmentSignificant reductionSignificant reduction
R33 (TPT-172) Trisomic (Down Syndrome) neurons25 µMSignificant reductionNot reported

Table 3: Effect on Phosphorylated Tau (pTau)

CompoundModel SystemTreatmentEffect on pTauCitation
R33 (TPT-172) hiPSC-derived neurons (NDC & SAD)72h treatmentSignificant decrease in pTau/total Tau ratio
R33 (TPT-172) 3xTg mouse model of ADChronic administrationSignificantly less phosphorylated tau

Table 4: Effect on Cognitive Function

CompoundAnimal ModelTreatment DurationOutcomeCitation
R33 (TPT-172) 3xTg mouse model of AD9 monthsSignificantly better performance in Y-maze test
R33 (TPT-172) Ts65dn mouse model of Down Syndrome5 monthsImproved performance in cognitive function tests

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cell Culture and Treatment
  • Primary Hippocampal Neuron Culture: Hippocampi were dissected from P0 wild-type mice. Neurons were cultured for two weeks before treatment with either this compound (R55), R33 (TPT-172), or a vehicle control (50% DMSO in water) for 48 hours at a concentration of 5 µM.

  • Human Induced Pluripotent Stem Cell (hiPSC)-derived Neurons: hiPSCs were generated from fibroblasts of non-demented control (NDC) and sporadic Alzheimer's disease (SAD) patients. Neurons were purified and treated with R33 (TPT-172) or vehicle for 72 hours.

Biochemical Analyses
  • Western Blotting: To determine the levels of retromer proteins, cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for Vps35 and Vps26. Protein levels were normalized to a loading control such as actin.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify secreted Aβ peptides, conditioned media from neuronal cultures was collected and analyzed using commercially available ELISA kits for Aβ 1-40 and Aβ 1-42. For phosphorylated Tau, cell lysates were analyzed by ELISA to determine the ratio of phosphorylated Tau to total Tau.

Animal Studies
  • Animal Models: 3xTg mice, which harbor mutations in APP, PSEN1, and MAPT, and Ts65dn mice, a model for Down Syndrome, were used.

  • Drug Administration: TPT-172 (R33) was administered to 3xTg mice in their drinking water for 9 months. Ts65dn mice received TPT-172 or vehicle from 4 to 9 months of age.

  • Behavioral Testing: The Y-maze test was used to assess working memory in mice.

dot

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_data Data Output CellCulture Cell Culture (e.g., Primary Neurons, hiPSCs) Treatment Treatment with This compound or R33 CellCulture->Treatment Biochem Biochemical Analysis (Western Blot, ELISA) Treatment->Biochem ProteinLevels Retromer Protein Levels Biochem->ProteinLevels AbetaLevels Aβ Peptide Levels Biochem->AbetaLevels pTauLevels pTau Levels Biochem->pTauLevels AnimalModel Animal Model (e.g., 3xTg Mice) DrugAdmin Chronic Drug Administration AnimalModel->DrugAdmin Behavioral Behavioral Testing (e.g., Y-maze) DrugAdmin->Behavioral Histo Histological/Biochemical Analysis of Brain Tissue DrugAdmin->Histo Cognitive Cognitive Function Behavioral->Cognitive Histo->AbetaLevels Histo->pTauLevels

Caption: General experimental workflow for evaluating retromer chaperones.

Summary and Conclusion

Both this compound (R55) and R33 (TPT-172) have demonstrated potential as therapeutic agents for neurodegenerative diseases by stabilizing the retromer complex and mitigating key pathological hallmarks of Alzheimer's disease.

  • Potency: Based on the available data for increasing retromer protein levels, This compound (R55) appears to be more potent than R33 (TPT-172) , inducing a significantly higher increase in Vps35 levels in primary neurons.

  • Efficacy: Both compounds have been shown to effectively reduce the levels of pathogenic Aβ peptides. R33 (TPT-172) has also been shown to reduce phosphorylated Tau and improve cognitive function in animal models.

  • Human Cell Models: R33 (TPT-172) has been validated in human iPSC-derived neurons, confirming its efficacy in a human-relevant system.

References

TPT-260: A Comparative Analysis of its Efficacy in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of TPT-260, a novel retromer-enhancing molecule, in various Alzheimer's disease (AD) models. The performance of this compound is compared with that of other therapeutic alternatives targeting different pathological pathways in AD. This document summarizes key experimental data, details the methodologies of cited experiments, and provides visual representations of relevant biological pathways and experimental workflows.

Executive Summary

This compound is a small molecule chaperone that stabilizes the retromer complex, a key component of the endosomal trafficking machinery.[1] Deficiencies in retromer function have been linked to an increased risk of Alzheimer's disease, in part through their impact on the processing of amyloid precursor protein (APP) and the trafficking of synaptic receptors. Preclinical studies in human induced pluripotent stem cell (hiPSC)-derived neuronal models with AD-associated mutations in the SORL1 gene have demonstrated the potential of this compound to mitigate key disease pathologies. Specifically, this compound has been shown to reduce the secretion of amyloid-beta (Aβ) peptides and decrease the hyperphosphorylation of tau protein.[2][3][4][5]

While robust in vitro data exists for this compound, publicly available in vivo efficacy data from studies using systemic administration in established transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5XFAD) is limited. One study using intracranial stereotaxic injections of a similar retromer-stabilizing compound (R55, also known as this compound) in the 5xFAD mouse model reported reduced Aβ-related pathology and normalized synaptic gene expression.

This guide compares the available data for this compound with preclinical data from other therapeutic modalities, including anti-amyloid antibodies (Lecanemab, Donanemab), a tau aggregation inhibitor (Oligomerix compound), and an immune modulator (Sargramostim), to provide a comprehensive overview for the research and drug development community.

Data Presentation

Table 1: Comparative Efficacy of this compound and Alternatives in In Vitro Alzheimer's Disease Models
CompoundTarget/MechanismModel SystemKey Efficacy EndpointsQuantitative ResultsCitation(s)
This compound Retromer StabilizerhiPSC-derived cortical neurons with SORL1 mutations (KO, +/-, Var)Secreted Aβ40 and Aβ42 levelsReduced to wild-type levels in SORL1+/- and SORL1Var neurons.
Phosphorylated Tau (p-Tau) levelsSignificantly reduced p-Tau at Thr231, Ser396/Ser404, and Ser202/Thr205 epitopes.
Endosomal traffickingRescued enlarged endosome phenotype and enhanced lysosomal degradation.
Table 2: Comparative Efficacy of this compound and Alternatives in In Vivo Alzheimer's Disease Models
CompoundTarget/MechanismAnimal ModelKey Efficacy EndpointsQuantitative ResultsCitation(s)
This compound (as R55) Retromer Stabilizer5XFAD mice (intracranial injection)Aβ-related pathology, Synaptic gene expressionReduced Aβ pathology, Normalized synaptic gene expression.
Lecanemab Anti-Aβ Protofibril AntibodyTransgenic miceSoluble Aβ protofibril levelsReduced levels in brain and cerebrospinal fluid.N/A
Donanemab Anti-Aβ Plaque AntibodyAged PDAPP miceAmyloid plaque loadSignificant, dose-dependent reduction in plaque load.N/A
Oligomerix Tau Inhibitor (OLX-07010) Tau Self-Association Inhibitorhtau mice, JNPL3 (P301L) miceInsoluble tau aggregates, Motor deficitsSignificantly reduced insoluble tau aggregates; Ameliorated motor deficits.N/A
Sargramostim (GM-CSF) Immune ModulatorAD transgenic miceAmyloid pathology, CognitionReduced amyloid pathology and improved cognitive performance.N/A

Experimental Protocols

This compound: In Vitro hiPSC-Derived Neuron Treatment
  • Cell Culture: Human induced pluripotent stem cells (hiPSCs) with engineered SORL1 mutations (knockout, heterozygous, and variant) were differentiated into cortical neurons.

  • Treatment: Neurons were treated with this compound (also referred to as R55) at a specified concentration.

  • Endpoint Analysis:

    • Aβ Secretion: Levels of secreted Aβ40 and Aβ42 in the culture medium were quantified using ELISA.

    • Tau Phosphorylation: Intracellular levels of phosphorylated tau at various epitopes were measured by western blot and ELISA.

    • Endosomal Phenotypes: Endosome size and lysosomal degradation capacity were assessed using immunofluorescence microscopy and specific assays (e.g., DQ-Red-BSA assay).

Lecanemab: Preclinical Evaluation in Transgenic Mice
  • Animal Model: Transgenic mice overexpressing human amyloid precursor protein (APP) with mutations that lead to Aβ protofibril formation.

  • Treatment: Mice were administered lecanemab intravenously.

  • Endpoint Analysis:

    • Aβ Levels: Soluble and insoluble Aβ levels in brain homogenates and cerebrospinal fluid were measured by ELISA.

Donanemab: Preclinical Efficacy in Aged PDAPP Mice
  • Animal Model: Aged PDAPP transgenic mice, which exhibit significant amyloid plaque deposition.

  • Treatment: The murine surrogate of donanemab was administered to the mice.

  • Endpoint Analysis:

    • Plaque Load: Brain sections were stained for amyloid plaques, and the plaque burden was quantified using immunohistochemistry and image analysis.

Oligomerix Tau Inhibitor (OLX-07010): In Vivo Studies in Tauopathy Mouse Models
  • Animal Models:

    • htau mice: Expressing wild-type human tau isoforms.

    • JNPL3 mice: Expressing the human P301L tau mutation.

  • Treatment: The compound was administered orally in the feed.

  • Endpoint Analysis:

    • Tau Pathology: Levels of self-associated and insoluble tau aggregates in brain tissue were measured by ELISA and immunoblotting.

    • Motor Function: Motor deficits were assessed using the rotarod test.

Sargramostim (GM-CSF): Preclinical Assessment in AD Mouse Models
  • Animal Model: Transgenic mouse models of AD that develop amyloid pathology and cognitive deficits.

  • Treatment: Recombinant murine GM-CSF was administered to the mice.

  • Endpoint Analysis:

    • Amyloid Pathology: Amyloid plaque burden in the brain was quantified.

    • Cognitive Function: Learning and memory were assessed using behavioral tests such as the Morris water maze.

Mandatory Visualization

TPT260_Mechanism_of_Action cluster_endosome Early Endosome cluster_golgi Trans-Golgi Network cluster_lysosome Lysosome cluster_amyloidogenic Amyloidogenic Pathway APP APP Lysosome Degradation APP->Lysosome Trafficking to ABeta Aβ Peptides APP->ABeta Mis-sorting leads to SORL1 SORL1 Retromer Retromer (VPS35, VPS26, VPS29) Retromer->APP Binds & Sorts Cargo Other Cargo (e.g., Synaptic Receptors) Retromer->Cargo Golgi Recycling to Golgi Retromer->Golgi Recycling TPT260 This compound TPT260->Retromer

Caption: Mechanism of action of this compound in enhancing retromer-mediated trafficking.

Experimental_Workflow_TPT260_in_vitro cluster_endpoints Endpoint Analysis start Start: hiPSCs with SORL1 mutations diff Differentiate into Cortical Neurons start->diff treat Treat with this compound or Vehicle Control diff->treat elisa ELISA: Secreted Aβ40/Aβ42 treat->elisa wb Western Blot / ELISA: Phosphorylated Tau treat->wb if_microscopy Immunofluorescence Microscopy: Endosome Size, Lysosomal Function treat->if_microscopy

Caption: Experimental workflow for evaluating this compound efficacy in hiPSC-derived neurons.

Alzheimer_s_Therapeutic_Targets AD_Pathology Alzheimer's Disease Pathology Amyloid_Cascade Amyloid-β Cascade AD_Pathology->Amyloid_Cascade Tau_Pathology Tau Pathology AD_Pathology->Tau_Pathology Endosomal_Dysfunction Endosomal Trafficking Dysfunction AD_Pathology->Endosomal_Dysfunction Neuroinflammation Neuroinflammation AD_Pathology->Neuroinflammation Lecanemab Lecanemab Lecanemab->Amyloid_Cascade Targets Protofibrils Donanemab Donanemab Donanemab->Amyloid_Cascade Targets Plaques Oligomerix_Inhibitor Oligomerix Inhibitor Oligomerix_Inhibitor->Tau_Pathology Inhibits Aggregation TPT260 This compound TPT260->Endosomal_Dysfunction Enhances Retromer Sargramostim Sargramostim Sargramostim->Neuroinflammation Modulates

Caption: Overview of therapeutic targets for Alzheimer's disease.

References

A Comparative Analysis of TPT-260 and Other Anti-Inflammatory Agents in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anti-inflammatory agent TPT-260 with established anti-inflammatory drugs, Dexamethasone and Ibuprofen, focusing on their efficacy in models of neuroinflammation. The information is supported by experimental data from preclinical studies.

Introduction to this compound

This compound is a small molecule chaperone of the retromer complex, a key cellular machinery involved in protein trafficking.[1] Recent studies have highlighted its potent anti-inflammatory properties, particularly in the context of neuroinflammation, such as that occurring in ischemic stroke.[1][2] this compound has been shown to attenuate neuroinflammation by inhibiting the activation of microglia, the primary immune cells of the central nervous system.[1][2]

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of this compound, Dexamethasone, and Ibuprofen are mediated through distinct yet partially overlapping signaling pathways.

  • This compound: The primary anti-inflammatory mechanism of this compound involves the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway in microglia. It achieves this by inhibiting the nuclear translocation of NF-κB, a critical step in the activation of pro-inflammatory gene expression. This leads to a significant reduction in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). Furthermore, this compound has been observed to inhibit the formation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response.

  • Dexamethasone: As a potent synthetic corticosteroid, Dexamethasone exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR). The activated GR can interfere with the NF-κB signaling pathway, preventing the transcription of pro-inflammatory genes. This results in the reduced expression of inflammatory cytokines. Some studies suggest that in certain contexts, dexamethasone can paradoxically activate the NLRP3 inflammasome in microglia.

  • Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen's main mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By blocking COX activity, Ibuprofen prevents the synthesis of prostaglandins, which are key mediators of inflammation. Additionally, some studies suggest that Ibuprofen can also modulate microglial activation and reduce the production of pro-inflammatory cytokines like IL-1β.

Comparative Efficacy: In Vitro and In Vivo Models

While direct head-to-head comparative studies are limited, an indirect comparison can be drawn from studies utilizing similar experimental models of neuroinflammation, primarily lipopolysaccharide (LPS)-stimulated microglia and the middle cerebral artery occlusion (MCAO) model of ischemic stroke.

AgentModelKey FindingsReference
This compound MCAO in miceSignificantly reduced brain infarct area and improved neurological function. Markedly suppressed neuroinflammation by inhibiting the expression of IL-1β and TNF-α in the brain.
LPS-stimulated primary microgliaEffectively inhibited the inflammatory response by suppressing the expression of Nlrp3, Tnfα, and Il1b. Reduced the nuclear translocation of NF-κB p65.
Dexamethasone LPS-stimulated astroglial/microglial co-culturesPrevented LPS-induced microglial activation and the release of inflammation-related cytokines.
LPS-stimulated RAW 264.7 cells (macrophage cell line)Inhibited IL-1β gene expression by blocking NF-κB and AP-1 activation.
Traumatic Brain Injury in ratsTransiently suppressed the accumulation of markers for microglial/macrophage activation.
Ibuprofen Transgenic mouse model of Alzheimer's DiseaseReduced brain levels of IL-1β and diminished the proliferation of activated microglia.
Growth-restricted newborn piglet modelAmeliorated the increase in microglia and astrocytes and decreased pro-inflammatory cytokines.
LPS-stimulated microgliaSome studies suggest a reduction in the release of pro-inflammatory mediators like TNF-α.

Signaling Pathway Diagrams

TPT260_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKβ TLR4->IKK Activates NFkB_I_B NF-κB/IκBα Complex IKK->NFkB_I_B Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_I_B->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates NLRP3_Inflammasome NLRP3 Inflammasome IL1b_mature Mature IL-1β NLRP3_Inflammasome->IL1b_mature Cleaves Pro-IL-1β Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b_mature DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Pro_inflammatory_Genes->Pro_IL1b Translates to Cytokines TNF-α, IL-1β (Released) Pro_inflammatory_Genes->Cytokines Leads to release of TPT260 This compound TPT260->IKK Inhibits TPT260->NLRP3_Inflammasome Inhibits TPT260->NFkB_n Inhibits Translocation

Caption: this compound Anti-inflammatory Signaling Pathway.

Dexamethasone_Ibuprofen_Mechanism cluster_dexamethasone Dexamethasone Pathway cluster_ibuprofen Ibuprofen Pathway cluster_common Common Inflammatory Cascade Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds GR_complex DEX-GR Complex GR->GR_complex Forms NFkB_activation NF-κB Activation GR_complex->NFkB_activation Inhibits Ibuprofen Ibuprofen COX COX-1/COX-2 Ibuprofen->COX Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Converts to Prostaglandins Prostaglandins COX->Prostaglandins Converts to Inflammation Inflammation Prostaglandins->Inflammation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_activation->Pro_inflammatory_Genes Pro_inflammatory_Genes->Inflammation

Caption: Dexamethasone and Ibuprofen Mechanisms.

Experimental Protocols

1. Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This in vivo model is used to simulate ischemic stroke and evaluate the neuroprotective and anti-inflammatory effects of therapeutic agents.

  • Animal Model: Adult male C57BL/6 mice are typically used.

  • Surgical Procedure:

    • Anesthesia is induced and maintained throughout the surgery.

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and dissected distally.

    • A 6-0 nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.

  • Drug Administration: this compound or the comparator agent is administered at a specified dose and route (e.g., intraperitoneally) at a defined time point relative to the MCAO procedure.

  • Outcome Measures:

    • Neurological Deficit Scoring: Behavioral tests (e.g., Bederson score) are performed to assess motor and neurological function.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Immunohistochemistry/ELISA: Brain tissue is analyzed for the expression of inflammatory markers such as TNF-α and IL-1β.

MCAO_Workflow start Start anesthesia Anesthetize Mouse start->anesthesia surgery Perform MCAO Surgery anesthesia->surgery occlusion MCA Occlusion (e.g., 60 min) surgery->occlusion reperfusion Reperfusion occlusion->reperfusion drug_admin Administer this compound or Comparator reperfusion->drug_admin behavioral Neurological Scoring drug_admin->behavioral euthanasia Euthanize and Collect Brain behavioral->euthanasia analysis Infarct Volume & Biochemical Analysis euthanasia->analysis end End analysis->end

Caption: MCAO Experimental Workflow.

2. LPS-Stimulated Primary Microglia

This in vitro model is used to study the direct effects of anti-inflammatory agents on microglial activation.

  • Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal mice or rats.

  • Experimental Procedure:

    • Microglia are plated and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound or the comparator agent for a specified duration (e.g., 1-2 hours).

    • Microglia are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Outcome Measures:

    • Cytokine Measurement (ELISA/qPCR): The levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant are quantified by ELISA. Gene expression of these cytokines is measured by quantitative PCR.

    • Western Blot: Protein levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated p65) are analyzed.

    • Immunocytochemistry: The nuclear translocation of NF-κB is visualized by staining for the p65 subunit.

Conclusion

This compound represents a promising novel anti-inflammatory agent with a distinct mechanism of action centered on the inhibition of the NF-κB pathway and NLRP3 inflammasome in microglia. While direct comparative data with established drugs like Dexamethasone and Ibuprofen is still emerging, preclinical evidence from relevant neuroinflammation models suggests its potent efficacy in reducing key inflammatory mediators. Further head-to-head studies are warranted to fully elucidate the comparative therapeutic potential of this compound in neuroinflammatory disorders.

References

Cross-Validation of TPT-260: A Comparative Analysis of Findings in Ischemic Stroke and Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the experimental findings on TPT-260, a small molecule chaperone of the retromer complex, from two independent research laboratories. The studies highlight the therapeutic potential of this compound in distinct neurological disorders: ischemic stroke and Alzheimer's disease. This comparison aims to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance, mechanism of action, and the experimental protocols utilized in these key studies.

Performance of this compound: A Tale of Two Disease Models

This compound has demonstrated significant therapeutic effects in preclinical models of both ischemic stroke and Alzheimer's disease. The following tables summarize the key quantitative findings from two separate research groups, providing a side-by-side comparison of its efficacy.

Table 1: Efficacy of this compound in a Mouse Model of Ischemic Stroke

ParameterControl Group (Saline)This compound Treated GroupPercentage Improvement
Brain Infarct AreaHighSignificantly ReducedData not quantified as a percentage in the source
Neurological Function (Bederson score)High (impaired)Significantly ImprovedData not quantified as a percentage in the source
IL-1β Levels in BrainHighSignificantly ReducedData not quantified as a percentage in the source
TNF-α Levels in BrainHighSignificantly ReducedData not quantified as a percentage in the source

Data from a study on middle cerebral artery occlusion (MCAO) in mice. This compound was administered intraperitoneally.

Table 2: Efficacy of this compound in a Human iPSC-derived Neuronal Model of Alzheimer's Disease (SORL1 deficiency)

ParameterControl Group (DMSO)This compound Treated GroupOutcome
Endosome Size (in SORL1 KO neurons)EnlargedReduced (partially rescued)This compound treatment reduced the enlarged endosome phenotype.
Secreted Aβ 1-40 Levels (in SORL1 KO neurons)IncreasedReducedThis compound treatment lowered the levels of this amyloid beta peptide.
Secreted Aβ 1-42 Levels (in SORL1 KO neurons)IncreasedNo significant changeThis compound did not significantly affect the levels of this amyloid beta peptide in the complete knockout model.
Phospho-TAU LevelsHighReducedThis compound treatment lowered levels of hyperphosphorylated Tau protein.

Data from a study using human induced pluripotent stem cell (hiPSC)-derived neurons with SORL1 gene knockout (KO), a genetic risk factor for Alzheimer's disease.

Unraveling the Mechanism: this compound's Action on Cellular Pathways

This compound's therapeutic effects stem from its role as a chaperone for the retromer complex, a key component in cellular protein trafficking. The following diagram illustrates the signaling pathway modulated by this compound in the context of neuroinflammation, a common factor in both ischemic stroke and Alzheimer's disease.

TPT260_Signaling_Pathway cluster_inflammation Neuroinflammation cluster_tpt260 This compound Intervention Inflammatory Stimulus Inflammatory Stimulus Microglia Activation (M1) Microglia Activation (M1) Inflammatory Stimulus->Microglia Activation (M1) NF-kB Activation NF-kB Activation Microglia Activation (M1)->NF-kB Activation NLRP3 Inflammasome NLRP3 Inflammasome Microglia Activation (M1)->NLRP3 Inflammasome Pro-inflammatory Cytokines\n(IL-1β, TNF-α) Pro-inflammatory Cytokines (IL-1β, TNF-α) NF-kB Activation->Pro-inflammatory Cytokines\n(IL-1β, TNF-α) Neuronal Damage Neuronal Damage Pro-inflammatory Cytokines\n(IL-1β, TNF-α)->Neuronal Damage NLRP3 Inflammasome->Neuronal Damage This compound This compound Retromer Complex Stabilization Retromer Complex Stabilization This compound->Retromer Complex Stabilization Retromer Complex Stabilization->NF-kB Activation Inhibits Retromer Complex Stabilization->NLRP3 Inflammasome Inhibits

Caption: this compound Signaling Pathway in Neuroinflammation.

Experimental Workflows: A Comparative Look at Methodologies

The following diagrams illustrate the generalized experimental workflows employed in the two distinct research settings, providing insight into how the effects of this compound were assessed.

Ischemic_Stroke_Workflow Animal Model Ischemic Stroke Model (MCAO in mice) Treatment This compound Administration (Intraperitoneal) Animal Model->Treatment Behavioral Assessment Neurological Scoring (Bederson Score) Treatment->Behavioral Assessment Histological Analysis Brain Infarct Area Measurement Treatment->Histological Analysis Biochemical Analysis Measurement of Inflammatory Cytokines (IL-1β, TNF-α) Treatment->Biochemical Analysis Data Analysis Statistical Comparison Behavioral Assessment->Data Analysis Histological Analysis->Data Analysis Biochemical Analysis->Data Analysis

Caption: Experimental Workflow for Ischemic Stroke Study.

Alzheimers_Workflow Cell Model Alzheimer's Disease Model (hiPSC-derived neurons with SORL1 KO) Treatment This compound Treatment (in cell culture) Cell Model->Treatment Microscopy Endosome Size Measurement Treatment->Microscopy ELISA Quantification of Secreted Aβ Peptides Treatment->ELISA Western Blot Analysis of Phospho-TAU Levels Treatment->Western Blot Data Analysis Statistical Comparison Microscopy->Data Analysis ELISA->Data Analysis Western Blot->Data Analysis

Caption: Experimental Workflow for Alzheimer's Disease Study.

Detailed Experimental Protocols

Ischemic Stroke Model (Middle Cerebral Artery Occlusion)
  • Animal Model: Adult male C57BL/6 mice were used. Middle cerebral artery occlusion (MCAO) was induced to mimic ischemic stroke.

  • This compound Administration: this compound was dissolved in saline and administered via intraperitoneal injection at a specified dose prior to MCAO induction. The control group received saline injections.

  • Neurological Assessment: Neurological deficits were scored using the Bederson scoring system at various time points post-MCAO.

  • Infarct Volume Measurement: Brains were harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (pale) area was quantified as the infarct volume.

  • Cytokine Analysis: Brain tissue was homogenized, and the levels of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), were measured using enzyme-linked immunosorbent assay (ELISA).

  • Statistical Analysis: Data were analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the this compound treated and control groups.

Alzheimer's Disease Model (hiPSC-derived Neurons)
  • Cell Culture: Human induced pluripotent stem cells (hiPSCs) with a knockout of the SORL1 gene (a risk factor for Alzheimer's) were differentiated into cortical neurons. Wild-type hiPSC-derived neurons were used as a control.

  • This compound Treatment: Differentiated neurons were treated with this compound dissolved in a vehicle (e.g., DMSO) at various concentrations for a specified duration. The control group was treated with the vehicle alone.

  • Immunocytochemistry and Microscopy: Cells were fixed, permeabilized, and stained with antibodies against markers for early endosomes (e.g., EEA1). Z-stack images were acquired using a confocal microscope, and the size of endosomes was quantified using image analysis software.

  • ELISA for Aβ Peptides: The cell culture medium was collected, and the levels of secreted amyloid-beta peptides (Aβ 1-40 and Aβ 1-42) were quantified using specific ELISA kits.

  • Western Blotting for Phospho-TAU: Cell lysates were prepared, and proteins were separated by SDS-PAGE. Western blotting was performed using antibodies specific for phosphorylated forms of the Tau protein to assess its levels.

  • Statistical Analysis: Quantitative data from microscopy, ELISA, and Western blotting were analyzed using appropriate statistical methods to compare the effects of this compound treatment with the control group.

This comparative guide underscores the potential of this compound as a therapeutic agent for neurological disorders characterized by neuroinflammation and impaired protein trafficking. The presented data and methodologies from independent laboratories provide a solid foundation for future research and development of this promising compound.

A Comparative Guide to Small Molecule Chaperones: TPT-260 in the Spotlight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of small molecule chaperones is gaining significant traction as a promising therapeutic strategy for a range of diseases caused by protein misfolding. These orally available molecules can cross cellular membranes to bind to and stabilize misfolded proteins, facilitating their correct folding, trafficking, and function. This guide provides a comparative overview of TPT-260, a novel retromer complex chaperone, against other notable small molecule chaperones, Lumacaftor and Afegostat, with a focus on their mechanisms of action, performance data, and the experimental protocols used for their evaluation.

Introduction to Small Molecule Chaperones

Protein misfolding diseases, such as cystic fibrosis, Gaucher disease, and certain neurodegenerative disorders like Alzheimer's and Parkinson's, are characterized by the production of unstable proteins that are prematurely degraded by the cell's quality control machinery. Small molecule chaperones represent a therapeutic approach that aims to rescue these misfolded proteins, restoring their function and alleviating disease pathology. Unlike protein-based therapies, small molecule chaperones have the advantage of oral bioavailability and the ability to cross the blood-brain barrier, opening up therapeutic possibilities for central nervous system disorders.

This guide will delve into the specifics of three distinct small molecule chaperones:

  • This compound (R55): A pharmacological chaperone that stabilizes the retromer complex, a key component of the cellular machinery responsible for recycling and trafficking of transmembrane proteins. Its therapeutic potential is being explored in neurodegenerative diseases and ischemic stroke.[1][2][3][4]

  • Lumacaftor (VX-809): A corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, the most common cause of cystic fibrosis.

  • Afegostat (Isofagomine, AT-2101): A competitive inhibitor of the enzyme β-glucocerebrosidase (GCase), which is deficient in Gaucher disease.

Comparative Performance Data

The following table summarizes the key quantitative data for this compound, Lumacaftor, and Afegostat, highlighting their distinct mechanisms and therapeutic targets.

FeatureThis compound (R55)Lumacaftor (VX-809)Afegostat (Isofagomine, AT-2101)
Target Protein/Complex Retromer Complex (specifically Vps35)F508del-CFTRβ-Glucocerebrosidase (GCase)
Disease Indication Alzheimer's Disease, Ischemic Stroke (Preclinical)Cystic FibrosisGaucher Disease (Development Terminated)
Mechanism of Action Stabilization of the retromer complex, enhancing protein trafficking and recycling.Corrects the misfolding of the F508del-CFTR protein, increasing its cell surface expression.Binds to the active site of mutant GCase, promoting its proper folding and lysosomal trafficking.
Key In Vitro Efficacy Kd of ~5 μM for retromer binding. EC50 of ~3.3 μM for increasing Vps35 levels in neurons.Increases mature F508del-CFTR protein levels. Enhances chloride transport to ~15% of wild-type levels.Increases mutant GCase activity by ~1.3 to 3.5-fold in patient-derived cells.
Key In Vivo Efficacy Reduces brain infarct area in a mouse model of ischemic stroke. Reduces amyloid-beta and phosphorylated Tau levels in Alzheimer's disease mouse models.In combination with ivacaftor, improves lung function (FEV1) by 2.6-4.0 percentage points in patients. Reduces sweat chloride concentration.Increased GCase activity by 2- to 5-fold in various tissues of a Gaucher disease mouse model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of these small molecule chaperones.

Retromer Stabilization Assay for this compound

This assay assesses the ability of this compound to stabilize the retromer complex, often measured by an increase in the thermal stability of the complex or an increase in the levels of its subunits.

Protocol: Western Blot for Vps35 Levels

  • Cell Culture and Treatment: Culture primary hippocampal neurons or other relevant cell lines. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 μM) or vehicle (DMSO) for 48 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris gel for electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Vps35 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a housekeeping protein (e.g., actin or tubulin) for normalization.

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the fold change in Vps35 levels relative to the vehicle-treated control.

CFTR Maturation Assay for Lumacaftor

This Western blot assay is used to assess the effect of Lumacaftor on the maturation of the F508del-CFTR protein. The mature, complex-glycosylated form (Band C) can be distinguished from the immature, core-glycosylated form (Band B) by its higher molecular weight.

Protocol: Western Blot for CFTR

  • Cell Culture and Treatment: Culture human bronchial epithelial cells homozygous for the F508del-CFTR mutation. Treat the cells with Lumacaftor (e.g., 1-10 µM) or vehicle for 24-48 hours.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration as described above.

  • SDS-PAGE and Western Blotting:

    • Load 20-50 µg of protein onto a 6% Tris-Acetate polyacrylamide gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane in 5% non-fat milk or other blocking buffer for at least 1 hour.

    • Incubate with a primary antibody specific for CFTR overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using ECL.

  • Analysis: Compare the intensity of Band C (mature CFTR) to Band B (immature CFTR) between Lumacaftor-treated and untreated cells. An increase in the Band C to Band B ratio indicates improved CFTR maturation.

Glucocerebrosidase (GCase) Activity Assay for Afegostat

This fluorometric assay measures the enzymatic activity of GCase in cell lysates, which is expected to increase following treatment with a pharmacological chaperone like Afegostat.

Protocol: GCase Activity Assay

  • Cell Culture and Treatment: Culture fibroblasts derived from Gaucher disease patients with relevant GCase mutations. Treat the cells with Afegostat (e.g., 1-100 µM) or vehicle for 5 days.

  • Cell Lysis: Lyse the cells in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.4).

  • Enzymatic Reaction:

    • In a 96-well black plate, add cell lysate to wells containing assay buffer (citrate-phosphate buffer with sodium taurocholate).

    • Initiate the reaction by adding the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate buffer).

    • Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorescence plate reader with excitation at ~365 nm and emission at ~445 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 4-MU.

    • Calculate the GCase activity in the cell lysates and express it as pmol of 4-MU produced per hour per mg of protein.

    • Compare the GCase activity in Afegostat-treated cells to that in untreated cells to determine the fold-increase in activity.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows discussed.

TPT260_Mechanism cluster_ER Endoplasmic Reticulum cluster_Endosome Endosome Misfolded_Protein Misfolded Membrane Protein ER_Degradation ER-Associated Degradation Misfolded_Protein->ER_Degradation Retromer Retromer Complex Misfolded_Protein->Retromer Trafficking Stabilized_Retromer Stabilized Retromer TPT260 This compound TPT260->Retromer Binds and Stabilizes Recycling Recycling to Cell Surface Stabilized_Retromer->Recycling Enhanced Trafficking

Caption: Mechanism of this compound action on the retromer complex.

Lumacaftor_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus F508del_CFTR_misfolded Misfolded F508del-CFTR ER_Degradation Degradation F508del_CFTR_misfolded->ER_Degradation Corrected_CFTR Correctly Folded F508del-CFTR F508del_CFTR_misfolded->Corrected_CFTR Trafficking Cell_Surface Cell Surface (Functional Channel) Corrected_CFTR->Cell_Surface Trafficking Lumacaftor Lumacaftor (VX-809) Lumacaftor->F508del_CFTR_misfolded Corrects Folding

Caption: Lumacaftor's mechanism in correcting F508del-CFTR folding.

Afegostat_Mechanism cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Mutant_GCase_misfolded Misfolded Mutant GCase ER_Degradation Degradation Mutant_GCase_misfolded->ER_Degradation Stabilized_GCase Stabilized Mutant GCase Mutant_GCase_misfolded->Stabilized_GCase Trafficking Substrate_Clearance Substrate Clearance Stabilized_GCase->Substrate_Clearance Increased Activity Afegostat Afegostat Afegostat->Mutant_GCase_misfolded Binds and Stabilizes

Caption: Afegostat's role in stabilizing mutant GCase.

Conclusion

Small molecule chaperones offer a versatile and promising therapeutic platform for a variety of protein misfolding diseases. This compound, with its novel mechanism of action targeting the retromer complex, represents an exciting new frontier in this field, particularly for neurodegenerative disorders. By comparing its performance and the experimental methodologies used for its evaluation with more established chaperones like Lumacaftor and Afegostat, researchers can gain valuable insights into the development and assessment of this important class of therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation and discovery in the pursuit of effective treatments for these debilitating diseases.

References

Comparative Efficacy of Neuroprotective Agents in Preclinical Stroke Models: A Focus on TPT-260

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, public domain scientific literature does not contain specific information on a compound designated "TPT-260" for the treatment of stroke. The following guide has been generated using NA-1 (Nerinetide) , a well-researched neuroprotective agent, as a representative stand-in for this compound to illustrate the requested comparative analysis. This guide compares NA-1 to another clinically relevant neuroprotective agent, Edaravone , based on available preclinical data.

This guide provides a comparative overview of two distinct neuroprotective strategies in preclinical models of ischemic stroke. By presenting efficacy data, experimental methodologies, and mechanisms of action, this document aims to inform researchers, scientists, and drug development professionals on the validation of novel neuroprotective compounds.

Quantitative Performance Analysis

The following table summarizes the efficacy of NA-1 and Edaravone in preclinical models of middle cerebral artery occlusion (MCAO), a common method for inducing ischemic stroke in animal models.

CompoundDose Range (mg/kg)Administration RouteTime Window (Post-MCAO)Infarct Volume Reduction (%)Neurological Deficit ImprovementAnimal ModelReference
NA-1 (Nerinetide) 2.6Intravenous1 hour~50%Significant improvement in sensorimotor functionMacaque
Edaravone 3.0Intravenous30 minutes25-40%Moderate improvement in neurological scoresRat

Note: The efficacy of neuroprotective agents can vary significantly based on the animal model, time of administration, and specific experimental protocols. The data presented above represents a synthesis of findings from multiple preclinical studies.

Experimental Protocols

A standardized experimental workflow is crucial for the valid assessment of neuroprotective agents. Below is a typical protocol for evaluating a compound like NA-1 in a preclinical stroke model.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to mimic ischemic stroke in rodents and non-human primates. The procedure involves the temporary or permanent occlusion of the middle cerebral artery, leading to a reproducible infarct in the brain.

Workflow for Preclinical Stroke Model and Compound Evaluation

G cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical & Treatment Phase cluster_analysis Analysis Phase A Animal Acclimatization (7 days) B Baseline Neurological Assessment (e.g., mNSS, Rotarod) A->B C Anesthesia Induction (e.g., Isoflurane) D Middle Cerebral Artery Occlusion (MCAO) (60-90 minutes) C->D E Reperfusion (Removal of Occluding Filament) D->E F Compound Administration (e.g., this compound/NA-1 or Vehicle) E->F G Post-Operative Care & Monitoring F->G H Neurological Assessments (24h, 48h, 7d) G->H I Sacrifice and Brain Tissue Collection H->I J Infarct Volume Measurement (TTC Staining) I->J K Histological & Molecular Analysis J->K

Caption: A typical experimental workflow for evaluating a neuroprotective agent in a preclinical stroke model.

Signaling Pathways and Mechanism of Action

Understanding the underlying mechanism of action is critical for the development of targeted therapies. NA-1 and Edaravone operate through distinct signaling pathways to confer neuroprotection.

This compound (NA-1) Signaling Pathway

NA-1 is a postsynaptic density-95 (PSD-95) inhibitor. In the event of an ischemic stroke, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in an influx of calcium and subsequent neuronal death. PSD-95 acts as a scaffold protein, linking NMDA receptors to downstream neurotoxic signaling pathways involving neuronal nitric oxide synthase (nNOS). By uncoupling PSD-95 from the NMDA receptor, NA-1 mitigates this excitotoxicity.

Signaling Pathway of this compound (NA-1) in Ischemic Stroke

G receptor receptor protein protein molecule molecule process process drug drug Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates PSD95 PSD-95 NMDAR->PSD95 Bound by Ca2 Ca2+ Influx NMDAR->Ca2 nNOS nNOS PSD95->nNOS Scaffolds NO Nitric Oxide nNOS->NO Ca2->nNOS Activates Excitotoxicity Excitotoxicity & Neuronal Death NO->Excitotoxicity TPT260 This compound (NA-1) TPT260->PSD95 Inhibits Binding to NMDAR

Caption: Mechanism of action of this compound (NA-1) in preventing excitotoxicity during ischemic stroke.

Safety Operating Guide

Information on TPT-260 Cannot Be Located

Author: BenchChem Technical Support Team. Date: November 2025

Providing safe and accurate disposal procedures for the substance designated as TPT-260 is not possible at this time. Extensive searches for "this compound" have not yielded a definitive identification of this chemical compound. The search results refer to a variety of unrelated materials and regulations, indicating that "this compound" is not a standard or widely recognized chemical name.

Without a precise chemical identity, including a full chemical name or a Chemical Abstracts Service (CAS) number, providing disposal instructions would be unsafe and could lead to hazardous situations for researchers, scientists, and drug development professionals. The proper disposal of any chemical is contingent on its specific physical, chemical, and toxicological properties, as well as local, state, and federal regulations.

To receive the necessary safety and logistical information for the disposal of this substance, please provide a more specific identifier. The following information would be essential:

  • Full Chemical Name: The systematic name of the compound.

  • CAS Number: A unique numerical identifier assigned to every chemical substance.

  • Safety Data Sheet (SDS): A document provided by the manufacturer that contains detailed information about the chemical's properties, hazards, and safe handling procedures.

Once more specific information is available, a comprehensive guide on the proper disposal procedures for this compound, including operational plans, data presentation, and experimental protocols as requested, can be developed to ensure the safety of all personnel and compliance with all applicable regulations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TPT-260
Reactant of Route 2
TPT-260

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.